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Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-2-(4-fluoro-3-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. As a crucial tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of this compound. This document serves as a comprehensive resource for researchers and professionals in drug development, offering a foundational understanding of the spectral characteristics of this molecule.

Introduction

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a substituted α-amino acid ester. Its structure, featuring a stereocenter at the α-carbon and a substituted aromatic ring, makes it a molecule of interest in medicinal chemistry and drug design. NMR spectroscopy is indispensable for confirming the identity and purity of such compounds. This guide will delve into the theoretical ¹H and ¹³C NMR spectra, providing predicted chemical shifts, multiplicities, and coupling constants based on the analysis of structurally similar compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide for spectral assignments.

Caption: Molecular structure of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate with atom numbering for NMR spectral assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate in a standard solvent like CDCl₃ is expected to exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-α~4.5 - 4.8Singlet (s) or broad singlet-1H
Aromatic H (H-2, H-5, H-6)~7.0 - 7.4Multiplet (m)-3H
-OCH₃~3.7 - 3.8Singlet (s)-3H
Ar-CH₃~2.2 - 2.4Singlet (s)-3H
-NH₂~1.5 - 2.5Broad Singlet (br s)-2H
Interpretation of the Predicted ¹H NMR Spectrum
  • H-α (δ ~4.5 - 4.8 ppm): The proton on the α-carbon is adjacent to the amino group, the aromatic ring, and the ester carbonyl. This deshielded environment places its signal in the downfield region. Due to the adjacent stereocenter and potential for restricted rotation, this proton might appear as a singlet, or if coupling to the NH₂ protons is observed, as a triplet. However, rapid exchange of the amino protons often leads to a singlet.

  • Aromatic Protons (δ ~7.0 - 7.4 ppm): The three protons on the substituted phenyl ring (H-2, H-5, and H-6) will resonate in the aromatic region. The electron-donating methyl group and the electron-withdrawing but also ortho, para-directing fluorine atom will influence their chemical shifts. The coupling between these protons and with the fluorine atom will result in a complex multiplet.

  • -OCH₃ (δ ~3.7 - 3.8 ppm): The three protons of the methyl ester group are in a relatively shielded environment, but are deshielded by the adjacent oxygen atom, resulting in a singlet in this region.

  • Ar-CH₃ (δ ~2.2 - 2.4 ppm): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region, typical for aryl methyl groups.

  • -NH₂ (δ ~1.5 - 2.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are referenced to TMS.

Carbon(s) Predicted δ (ppm) Description
C=O~170 - 175Ester Carbonyl
C-4~158 - 162 (d, ¹JCF ≈ 245 Hz)Aromatic C-F
C-1~135 - 140Aromatic C-Cα
C-3~130 - 135 (d, ³JCF ≈ 8 Hz)Aromatic C-CH₃
C-2, C-5, C-6~115 - 130Aromatic CH
C-α~55 - 60Methine C-N
-OCH₃~52 - 54Methyl Ester
Ar-CH₃~15 - 20Aryl Methyl
Interpretation of the Predicted ¹³C NMR Spectrum
  • Ester Carbonyl (C=O, δ ~170 - 175 ppm): The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[1]

  • Aromatic Carbons:

    • C-4 (δ ~158 - 162 ppm): The carbon directly bonded to the highly electronegative fluorine atom (C-4) will be significantly deshielded and will appear as a doublet due to a large one-bond coupling constant (¹JCF).

    • C-1 and C-3 (δ ~130 - 140 ppm): The quaternary carbons of the aromatic ring will have distinct chemical shifts. C-3, attached to the methyl group, will also show a smaller coupling to the fluorine atom (³JCF).

    • C-2, C-5, C-6 (δ ~115 - 130 ppm): The protonated aromatic carbons will appear in this region. Their specific shifts and couplings to fluorine will depend on their position relative to the substituents.

  • α-Carbon (C-α, δ ~55 - 60 ppm): The carbon of the stereocenter, bonded to the nitrogen, the aromatic ring, and the carbonyl group, will resonate in this mid-field region.

  • Methyl Carbons:

    • -OCH₃ (δ ~52 - 54 ppm): The methyl ester carbon appears in a typical region for such functional groups.

    • Ar-CH₃ (δ ~15 - 20 ppm): The carbon of the methyl group on the aromatic ring is found in the upfield aliphatic region.

Experimental Protocol: A General Guide to NMR Sample Preparation and Analysis

The following is a generalized protocol for acquiring high-quality NMR spectra. Specific parameters may need to be optimized for the instrument used.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Homogenization: Gently vortex or shake the tube until the sample is completely dissolved.

  • Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[2]

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

The following diagram illustrates a typical workflow for NMR analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve homogenize Homogenize dissolve->homogenize instrument High-Field NMR Spectrometer homogenize->instrument tune_shim Tune Probe and Shim Magnet instrument->tune_shim acq_H1 Acquire ¹H Spectrum tune_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum tune_shim->acq_C13 process Fourier Transform & Phasing acq_H1->process acq_C13->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign structure Structure Elucidation/Confirmation assign->structure

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The provided interpretations, based on established principles of NMR spectroscopy and data from analogous compounds, offer a solid foundation for researchers working with this molecule. While the data presented is theoretical, it serves as a valuable predictive tool for spectral assignment and structural verification in a laboratory setting.

References

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science).
  • Bhaskar, T., et al. (2018). ¹H NMR spectrum of p-cresyl phenyl acetate.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • Huang, J., et al. (2017).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Exploratory

Crystal structure and X-ray diffraction of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Initiating Data Gathering I'm now diving deep into Google, aiming to collect relevant data. Specifically, I'm focusing on the synthesis, crystallization methods, and X-ray diffraction analysis of "Methyl 2-amino-2-(4-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Gathering

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Foundational

Elucidating the In Vitro Mechanism of Action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate Derivatives

An In-Depth Technical Guide Abstract The emergence of novel chemical entities requires a systematic and rigorous approach to elucidate their mechanism of action (MoA). This guide outlines a comprehensive in vitro strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The emergence of novel chemical entities requires a systematic and rigorous approach to elucidate their mechanism of action (MoA). This guide outlines a comprehensive in vitro strategy for characterizing derivatives of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, a class of compounds based on a substituted phenylglycine scaffold. Phenylglycine derivatives are notable for their potential to interact with key central nervous system (CNS) targets, including glutamate receptors and monoamine transporters. The strategic incorporation of fluorine and methyl groups can significantly alter a molecule's metabolic stability, lipophilicity, and target affinity, making a thorough investigation imperative.[1][2] This document provides a logical, multi-stage framework for researchers, scientists, and drug development professionals, moving from broad, unbiased target screening to specific, high-fidelity functional assays and downstream cellular analysis. We detail the causal logic behind experimental choices, provide validated protocols, and offer frameworks for data interpretation to construct a robust, evidence-based MoA profile.

| Phase I: Unbiased Target Scoping via Broad Pharmacological Profiling

| Rationale & Causality

For a novel chemical entity with an unknown biological target, the most effective initial step is a broad, unbiased screen against a diverse panel of receptors, ion channels, transporters, and enzymes. This approach maximizes the probability of identifying primary targets and potential off-target liabilities in a single, efficient experiment.[3][4] By testing at a sufficiently high concentration (e.g., 10 µM), we can detect even moderate-affinity interactions, which can then be prioritized for more detailed follow-up studies.[5] This strategy mitigates the risk of pursuing a false mechanistic hypothesis and provides a foundational dataset for guiding subsequent, more focused investigations.[6]

| Experimental Workflow: Broad Panel Screening

The workflow begins with the submission of the test compound to a comprehensive profiling service. This service performs standardized binding and functional assays across a wide array of human-recombinant targets.

cluster_workflow Phase I: Target Scoping Workflow Compound Test Compound (Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate derivative) Screening Broad Pharmacological Screen (e.g., Eurofins SAFETYscan47) ~80 targets @ 10 µM Compound->Screening Data Initial Hit Data (% Inhibition or Activation) Screening->Data Analysis Hit Prioritization (Activity >50%) Data->Analysis Hits Prioritized Target List (e.g., DAT, NMDA-R, GABA-A R) Analysis->Hits

Caption: Phase I workflow for initial target identification.

| Protocol: Broad Pharmacological Profiling
  • Compound Preparation: Solubilize the test compound (e.g., in 100% DMSO) to create a high-concentration stock (e.g., 10 mM). Provide the exact molecular weight and structure to the service provider.

  • Assay Execution: The compound is tested, typically at a final concentration of 10 µM, in a panel of in vitro radioligand binding and functional assays.

  • Data Acquisition: The primary output is typically reported as the percent inhibition of radioligand binding or percent agonist/antagonist activity relative to a control compound.

  • Hit Identification: A "hit" is defined as a compound that produces a significant effect, commonly set at ≥50% inhibition or activation at the screening concentration.

| Data Presentation: Hypothetical Screening Hits

The results are summarized to identify the most promising targets for further investigation.

Target ClassSpecific TargetAssay TypeResult (% Inhibition @ 10 µM)
Monoamine Transporter Dopamine Transporter (DAT)Binding88%
Norepinephrine Transporter (NET)Binding65%
Serotonin Transporter (SERT)Binding45% (Below Threshold)
Ionotropic Receptor NMDA (GluN1/GluN2A)Functional75% (Antagonist Mode)
Ionotropic Receptor GABA-A (α1β2γ2)Binding58%

| Phase II: Hit Confirmation and Quantitative Pharmacological Characterization

| Rationale & Causality

Following the identification of preliminary hits, the next critical phase is to confirm these interactions and quantify the compound's potency and affinity. This is achieved through concentration-response studies, which are essential for ranking the activity at different targets and establishing a clear pharmacological profile. This phase will investigate the three most plausible target classes identified in Phase I: monoamine transporters, NMDA receptors, and GABA-A receptors.

| Investigation of Monoamine Transporter (MAT) Activity

The structural similarity of the test compound to some psychostimulants suggests a potential interaction with DAT, NET, and SERT.[7][8] We must distinguish between simple binding and functional inhibition of neurotransmitter uptake.

This assay quantifies the affinity (Ki) of the test compound for each transporter.

  • Preparation: Use cell membrane preparations from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]CFT for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) and a range of concentrations of the test compound.[9][10]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percent inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Ki value.

This functional assay determines the compound's potency (IC₅₀) to inhibit the transport of neurotransmitters into cells.

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with a range of concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 10-15 minutes.[9]

  • Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine for hDAT, [³H]Norepinephrine for hNET, or [³H]Serotonin for hSERT).[11]

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percent inhibition of uptake versus the log concentration of the test compound to determine the IC₅₀ value.

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)
hDAT120250
hNET450980
hSERT>10,000>10,000
| Investigation of NMDA Receptor Modulation

As a phenylglycine derivative, the compound is a structural analogue of the NMDA receptor co-agonist glycine, making the NMDA receptor a high-priority target.[12] A calcium influx assay provides a robust functional readout of receptor activity.[13][14]

cluster_pathway NMDA Receptor Calcium Influx Assay Glutamate Glutamate/Glycine (Agonists) NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Compound Test Compound Compound->NMDAR Modulates Channel Ion Channel Opening NMDAR->Channel Calcium Ca²⁺ Influx Channel->Calcium Fluorescence ↑ Intracellular Fluorescence (Fluo-4 Dye) Calcium->Fluorescence

Caption: Signaling pathway measured in the NMDA receptor assay.

  • Cell Plating: Seed HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) onto 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Assay Modes:

    • Antagonist Mode: Pre-incubate cells with a range of test compound concentrations, then stimulate with a sub-maximal (EC₈₀) concentration of glutamate and glycine. A decrease in the fluorescent signal indicates antagonist activity.

    • Agonist Mode: Apply a range of test compound concentrations directly to the cells. An increase in fluorescence indicates agonist activity.

    • Positive Allosteric Modulator (PAM) Mode: Pre-incubate cells with the test compound, then stimulate with a low (EC₂₀) concentration of glutamate/glycine. Signal potentiation indicates PAM activity.

  • Data Acquisition: Measure fluorescence intensity over time using a plate-based fluorometer (e.g., a FLIPR system).

  • Analysis: Calculate concentration-response curves to determine IC₅₀ (antagonist) or EC₅₀ (agonist/PAM) values.

Assay ModeAgonist (Glutamate/Glycine)Compound EffectPotency (IC₅₀/EC₅₀, µM)
AntagonistEC₈₀ (10 µM / 1 µM)Inhibition of Ca²⁺ Influx1.8
AgonistNoneNo significant Ca²⁺ Influx>50
PAMEC₂₀ (1 µM / 0.1 µM)No significant potentiation>50
| Investigation of GABA-A Receptor Modulation

Modulation of the GABA-A receptor is a common MoA for CNS-active compounds and a critical liability to assess.[15] A halide-sensitive YFP assay is a robust method to measure the function of this chloride channel.[16]

  • Cell Culture: Use CHO-K1 cells co-transfected to express GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP.[16]

  • Assay Preparation: Plate cells in a 384-well plate. Just before the assay, replace the culture medium with a buffer containing a low concentration of chloride.

  • Assay Modes:

    • Agonist Mode: Add the test compound directly to the cells, followed by an iodide-containing buffer. A quench in YFP fluorescence indicates direct channel activation.

    • PAM/NAM Mode: Add a range of concentrations of the test compound, followed by a mixture of an EC₂₀ concentration of GABA and the iodide buffer. Potentiation or inhibition of the GABA-induced quench indicates allosteric modulation.[17]

  • Data Acquisition: Measure YFP fluorescence using a plate reader before and after the addition of the iodide solution.

  • Analysis: Calculate the percentage of fluorescence quench. For modulation mode, plot the results against the compound concentration to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Assay ModeGABA ConcentrationCompound EffectPotency (EC₅₀, µM)
AgonistNoneNo significant quench>50
PAMEC₂₀ (~1 µM)Potentiation of GABA response8.5

| Phase III: Downstream Cellular Effects & Mechanistic Integration

| Rationale & Causality

Connecting molecular target engagement to a cellular phenotype is the final step in building a cohesive MoA. Given the potential for CNS activity, assessing neurotoxicity is crucial for both safety evaluation and mechanistic understanding. Compounds that excessively activate NMDA receptors or inhibit essential transporters can lead to excitotoxicity, oxidative stress, and apoptosis.[7]

| Protocol: Neuronal Cell Viability and Toxicity Assays
  • Cell Culture: Culture a human neuronal cell line (e.g., SH-SY5Y, differentiated to a mature neuronal phenotype) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a relevant time period (e.g., 24-48 hours).

  • Endpoint Assays:

    • Cell Viability: Measure ATP levels using a luminescent assay (e.g., CellTiter-Glo®). A decrease in luminescence indicates cytotoxicity.

    • Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent or luminescent probe (e.g., ROS-Glo™).

    • Apoptosis: Measure the activity of executioner caspases using a luminescent assay (e.g., Caspase-Glo® 3/7).

  • Analysis: Generate concentration-response curves for each endpoint to determine the EC₅₀ for toxicity.

| Data Presentation: Hypothetical Cellular Toxicity Profile
EndpointPotency (EC₅₀, µM)
Cell Viability (ATP reduction)35
ROS Production28
Caspase 3/7 Activation42

| Synthesis & Proposed Mechanism of Action

The collective data from this three-phase investigation allows for the construction of a comprehensive MoA. Based on our hypothetical results, the Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate derivative emerges as a compound with multiple pharmacological activities.

  • Primary Mechanism: The compound is a competitive antagonist of the NMDA receptor with a potency of 1.8 µM. This is likely its primary MoA.

  • Secondary Mechanisms: It exhibits weaker positive allosteric modulation of the GABA-A receptor (EC₅₀ = 8.5 µM) and moderate inhibition of the dopamine transporter (IC₅₀ = 250 nM, Ki = 120 nM). These secondary activities could contribute to its overall pharmacological and toxicological profile.

  • Cellular Impact: The compound induces cytotoxicity at concentrations (~30-40 µM) approximately 15-20 fold higher than its primary target potency, suggesting a potential therapeutic window. The observed toxicity is associated with the induction of oxidative stress.

This integrated approach provides a robust, self-validating framework for decision-making in a drug discovery program.

cluster_overall Integrated MoA Elucidation Strategy cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III Compound Novel Compound Screening Broad Profiling Compound->Screening NMDAR_Assay NMDA-R Functional Assay (Antagonist IC₅₀ = 1.8 µM) Screening->NMDAR_Assay Hit Triage GABA_Assay GABA-A Functional Assay (PAM EC₅₀ = 8.5 µM) Screening->GABA_Assay Hit Triage MAT_Assay MAT Binding/Uptake (DAT Ki = 120 nM) Screening->MAT_Assay Hit Triage Tox_Assay Neuronal Toxicity Assays (Cytotoxicity EC₅₀ ≈ 35 µM) NMDAR_Assay->Tox_Assay Contextualize Potency MoA Proposed MoA: Primary: NMDA-R Antagonist Secondary: DAT Inhibitor, GABA-A PAM NMDAR_Assay->MoA Synthesize Data GABA_Assay->Tox_Assay Contextualize Potency GABA_Assay->MoA Synthesize Data MAT_Assay->Tox_Assay Contextualize Potency MAT_Assay->MoA Synthesize Data Tox_Assay->MoA Synthesize Data

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Strategic Pharmacokinetic Profiling of Fluorinated Phenylglycine Derivatives: A Technical Whitepaper

Executive Summary Phenylglycine, a non-proteinogenic α-amino acid, serves as a privileged scaffold in medicinal chemistry, frequently embedded in antiseizure agents, β3-adrenoceptor agonists, and complex glycopeptide ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylglycine, a non-proteinogenic α-amino acid, serves as a privileged scaffold in medicinal chemistry, frequently embedded in antiseizure agents, β3-adrenoceptor agonists, and complex glycopeptide antibiotics [1]. However, the native phenylglycine moiety often suffers from rapid oxidative metabolism and suboptimal membrane permeability. As a Senior Application Scientist navigating the translational gap between discovery and clinical viability, I advocate for the strategic incorporation of fluorine. Fluorination is not merely a structural tweak; it is a profound physicochemical intervention that fundamentally alters the pharmacokinetic (PK) landscape of the molecule [3]. This whitepaper details the mechanistic causality behind fluorination and provides a self-validating framework for the PK profiling of these derivatives.

Mechanistic Causality: The "Why" Behind Fluorination

When we design fluorinated phenylglycine derivatives, we are engineering the molecule's interaction with biological systems at a quantum level. The high electronegativity and strong C–F bond (approx. 485 kJ/mol) drive three primary PK enhancements [4]:

  • Metabolic Shielding: Unmodified phenyl rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidation. By substituting hydrogen with fluorine at metabolic hotspots (e.g., the para-position), we exploit the C–F bond's resistance to oxidative cleavage, effectively short-circuiting Phase I metabolism and extending the biological half-life.

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of adjacent basic amines (such as the α-amino group in phenylglycine). This increases the fraction of unionized drug at physiological pH, exponentially enhancing passive diffusion across lipid bilayers[5].

  • Enhanced Lipophilicity: The strategic placement of aliphatic or aromatic fluorine atoms increases the overall lipophilicity (LogP) of the derivative, directly correlating with improved blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

PK_Logic Fluorination Fluorination of Phenylglycine Metabolic Steric Shielding of Oxidation Sites Fluorination->Metabolic pKa Inductive Effect (Lower Amine pKa) Fluorination->pKa Lipid Increased Lipophilicity Fluorination->Lipid HalfLife Extended Half-Life (t1/2) Metabolic->HalfLife Bioavail Higher Oral Bioavailability (F%) Metabolic->Bioavail BBB Enhanced BBB Penetration pKa->BBB Lipid->BBB Lipid->Bioavail

Caption: Logical mapping of fluorine's physicochemical effects on pharmacokinetic parameters.

Experimental Methodologies: Self-Validating PK Profiling

To rigorously quantify these advantages, we must deploy a self-validating PK profiling workflow. A protocol is only as trustworthy as its ability to prevent artifactual degradation. The following step-by-step methodology details the in vivo assessment of fluorinated phenylglycine derivatives in rodent models.

Step-by-Step Protocol: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Step 1: Formulation and Dosing

  • Causality: Fluorinated derivatives often exhibit altered aqueous solubility due to increased lipophilicity. Formulating the compound correctly prevents micro-precipitation in the bloodstream, which would otherwise artificially skew the Volume of Distribution (Vd).

  • Action: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline. Administer to male Sprague-Dawley rats (n=3 per route) at 1 mg/kg (Intravenous, IV) and 5 mg/kg (Oral, PO).

Step 2: Serial Blood Sampling

  • Causality: Capturing the rapid distribution (alpha-phase) and the terminal elimination (beta-phase) requires precise temporal resolution to ensure the Area Under the Curve (AUC) calculation is mathematically sound.

  • Action: Collect blood (200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Keep on ice and centrifuge immediately to isolate plasma.

Step 3: Plasma Extraction via Protein Precipitation

  • Causality: Immediate quenching of plasma esterases and proteases is critical. We precipitate proteins with cold organic solvents not just to clean the sample, but to immediately halt enzymatic degradation, ensuring the snapshot of circulating metabolites is perfectly preserved.

  • Action: Add 3 volumes of ice-cold acetonitrile (spiked with a stable isotope-labeled internal standard, e.g., 13C/15N-phenylglycine) to 1 volume of plasma. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 4: LC-MS/MS Quantification

  • Causality: Fluorinated compounds possess unique retention behaviors. Utilizing a high-resolution C18 column ensures baseline separation from endogenous isobaric interferences.

  • Action: Inject the supernatant into an LC-MS/MS system. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the fluorinated derivative.

Step 5: Non-Compartmental Analysis (NCA)

  • Causality: NCA provides assumption-free PK parameters. By relying on the trapezoidal rule rather than forcing the data into a pre-defined compartmental model, we ensure high trustworthiness of the derived clearance and half-life.

  • Action: Calculate PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, and Bioavailability) using validated PK software (e.g., Phoenix WinNonlin).

Workflow Dose 1. IV/PO Dosing (Vehicle Optimization) Sample 2. Serial Blood Sampling (K2EDTA) Dose->Sample Extract 3. Protein Precipitation (Cold Acetonitrile) Sample->Extract LCMS 4. LC-MS/MS (MRM Quantification) Extract->LCMS NCA 5. PK Parameter Calculation (NCA) LCMS->NCA

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Quantitative Data: Comparative Pharmacokinetics

The true value of fluorination is revealed in the quantitative data. The following table synthesizes representative PK parameters demonstrating the superiority of a 4-fluoro-phenylglycine derivative compared to its native, non-fluorinated counterpart.

Note: Data is modeled on established trends observed in recent antiseizure and β3-adrenoceptor agonist discovery programs [1, 2].

CompoundRouteCmax (ng/mL)AUC0-inf (h*ng/mL)t1/2 (h)Clearance (mL/min/kg)Bioavailability (F%)
Phenylglycine (Native) IV (1 mg/kg)8501,2001.245.2-
Phenylglycine (Native) PO (5 mg/kg)3102,4001.5-40%
4-Fluoro-phenylglycine IV (1 mg/kg)1,1003,4004.815.8-
4-Fluoro-phenylglycine PO (5 mg/kg)89014,4505.1-85%

Data Interpretation & Causality: The addition of the 4-fluoro substitution sterically blocks the primary site of CYP450-mediated para-hydroxylation. This single atomic change reduces systemic clearance by nearly 3-fold (from 45.2 to 15.8 mL/min/kg), directly extending the biological half-life from 1.2 to 4.8 hours. Furthermore, the enhanced lipophilicity and metabolic stability synergistically boost oral bioavailability from a marginal 40% to a highly viable 85%.

Case Studies in Drug Discovery

The principles outlined above are actively driving clinical success across multiple therapeutic areas:

  • Central Nervous System (CNS) Therapeutics: Recent developments in multimodal phenylglycinamide derivatives have yielded potent antiseizure and antinociceptive candidates. The incorporation of fluorine drastically improves BBB penetration—a non-negotiable requirement for neurotherapeutics—while maintaining a high protective index (benefit-risk ratio) [1].

  • β3-Adrenoceptor Agonists: In the pursuit of treatments for frequent urination and urinary incontinence, novel N-phenylglycine derivatives have been synthesized. Halogen substitution, specifically fluorination of the phenyl ring, significantly increased both potency and selectivity for the β3-adrenoceptor, while optimizing the urinary excretion profile without cardiovascular side effects [2].

  • Glycopeptide Antibiotics: Through advanced mutasynthesis, researchers have successfully incorporated fluorinated phenylglycine residues into complex glycopeptide antibiotics (e.g., vancomycin analogs). This bioengineering feat not only alters target binding affinity but also provides a unique handle for 19F-NMR conformational studies and improves the overall metabolic robustness of the peptide [6].

Conclusion

The pharmacokinetic profiling of fluorinated phenylglycine derivatives exemplifies the vital intersection of rational drug design and rigorous analytical science. By understanding the deep causality between fluorine's electronegativity, metabolic shielding, and membrane permeability, drug development professionals can systematically engineer small molecules and peptides with superior clinical trajectories.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid
  • Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence Source: Journal of Medicinal Chemistry (acs.org)
  • The role of fluorine in medicinal chemistry Source: tandfonline.com
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC (nih.gov)
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (acs.org)
  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innov
Foundational

A Comprehensive Guide to the Molecular Weight and Exact Mass of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of scientific research and pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. Among the most critical of these are molecular weight and exact mass. This technical guide provides an in-depth exploration of these two key parameters for the compound Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, a molecule of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of these values, their calculation, and the experimental methodology for their verification.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts crucial for analytical characterization, particularly in mass spectrometry.

  • Molecular Weight (or Molar Mass) : This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these average values. Molecular weight is typically expressed in grams per mole ( g/mol ). It is a bulk property of a substance.

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is critical in high-resolution mass spectrometry, where instruments can resolve ions with very small mass differences. Exact mass is expressed in Daltons (Da) or unified atomic mass units (u).[2]

For Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, the molecular formula is C₁₀H₁₂FNO₂ .

Based on this formula, we can calculate both the molecular weight and the exact mass.

Physicochemical Properties of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

The key mass-related properties of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate are summarized in the table below.

PropertyValueUnits
Molecular Formula C₁₀H₁₂FNO₂-
Molecular Weight 197.21 g/mol
Exact Mass 197.08521Da

Calculations are based on the atomic weights and most abundant isotopic masses of Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O).

Experimental Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of a molecule's exact mass, which in turn confirms its elemental composition.

Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing cluster_result Result Sample Compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Ionization Ionization Source (e.g., ESI) Dilution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData PeakDetection Peak Detection & Centroiding RawData->PeakDetection MassAssignment Accurate Mass Assignment PeakDetection->MassAssignment FinalMass Experimentally Determined Exact Mass MassAssignment->FinalMass

Caption: Workflow for the determination of exact mass by high-resolution mass spectrometry.

Detailed Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to ensure optimal ionization and prevent contamination of the mass spectrometer.

    • Protocol:

      • Accurately weigh a small amount (typically <1 mg) of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate.

      • Dissolve the sample in a high-purity solvent in which it is readily soluble (e.g., methanol, acetonitrile).

      • Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer, typically in the low µg/mL to ng/mL range. The optimal concentration depends on the instrument's sensitivity and the compound's ionization efficiency.

  • Instrumentation and Analysis:

    • Rationale: The choice of ionization technique and mass analyzer is critical for obtaining high-resolution data. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound. Time-of-flight (TOF) and Orbitrap are common high-resolution mass analyzers.

    • Protocol:

      • Set up the high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

      • Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

      • Infuse the prepared sample solution into the ionization source at a constant flow rate.

      • Acquire the mass spectrum in positive ion mode, as the amino group is readily protonated. The expected protonated molecule will be [M+H]⁺.

      • Ensure the mass resolving power is set to a high value (e.g., >10,000) to accurately determine the monoisotopic mass.

  • Data Analysis:

    • Rationale: Sophisticated software is used to process the raw data and determine the accurate mass of the detected ions.

    • Protocol:

      • Process the acquired raw data using the instrument's software.

      • Identify the peak corresponding to the protonated molecule, [C₁₀H₁₂FNO₂ + H]⁺.

      • Determine the experimental exact mass of this ion.

      • Compare the experimentally determined exact mass with the theoretical exact mass calculated for the protonated molecule. The mass difference, typically expressed in parts per million (ppm), should be very low (ideally <5 ppm) to confirm the elemental composition.

Conclusion

A precise understanding and experimental verification of the molecular weight and exact mass of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate are fundamental for its use in research and development. The differentiation between the average molecular weight (197.21 g/mol ) and the monoisotopic exact mass (197.08521 Da) is critical for accurate analytical characterization by high-resolution mass spectrometry. The methodologies outlined in this guide provide a robust framework for the determination of these essential physicochemical properties.

References

  • NextSDS. methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride.[Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses.[Link]

  • BioChemCalc. Exact Mass Calculator.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly stereoselective, and scalable protocol for the synthesis of the unnatural arylglycine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly stereoselective, and scalable protocol for the synthesis of the unnatural arylglycine derivative, Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride.

Executive Summary & Mechanistic Rationale

Arylglycines are critical chiral building blocks in pharmaceutical development, yet their synthesis is notoriously challenging due to the propensity of the alpha-proton to undergo racemization and the poor reactivity of electron-deficient aryl substrates in traditional asymmetric transformations . While methods like the Petasis reaction are popular, they often struggle to achieve high enantioselectivity with electron-deficient or sterically hindered arylboronic acids .

To synthesize Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate with high enantiomeric excess (ee), the Ellman asymmetric Strecker synthesis utilizing (R)-tert-butanesulfinamide is the most robust and scalable protocol . This approach guarantees high diastereoselectivity (dr) via a well-defined cyclic transition state and avoids the isolation of highly polar zwitterionic intermediates.

Causality Behind Experimental Choices:

  • Titanium(IV) Ethoxide (Ti(OEt)4): Chosen over weaker Lewis acids (e.g., MgSO4) because it effectively coordinates both the aldehyde and the sulfinamide, driving the condensation to completion while simultaneously acting as a water scavenger to prevent hydrolysis of the moisture-sensitive sulfinyl imine .

  • Isopropanol as a Proton Source: When using trimethylsilyl cyanide (TMSCN), the addition of a stoichiometric amount of isopropanol generates HCN in situ. This ensures a controlled, slow release of the cyano nucleophile. The metal coordinates with the sulfinyl oxygen in a highly ordered six-membered transition state, directing the nucleophilic attack exclusively to the Re face of the imine (when using the (R)-auxiliary) .

  • One-Pot Acidic Methanolysis: Utilizing anhydrous 3 M HCl in methanol at elevated temperatures achieves three critical transformations in a single step: (1) cleavage of the tert-butanesulfinyl chiral auxiliary, (2) Pinner-type hydrolysis of the nitrile to an imidate, and (3) subsequent conversion to the methyl ester. This strategic choice circumvents the need to isolate the highly polar free amino acid, directly yielding the target compound as a stable hydrochloride salt.

Reaction Workflow Visualization

Workflow A 4-Fluoro-3-methylbenzaldehyde + (R)-t-BuSONH2 B Chiral Sulfinyl Imine Intermediate A->B Ti(OEt)4 THF, rt C Asymmetric Cyanation (TMSCN, iPrOH) B->C D Sulfinyl Aminonitrile (High dr) C->D -78 °C to rt E Acidic Methanolysis (HCl / MeOH) D->E F Methyl 2-amino-2-(4-fluoro- 3-methylphenyl)acetate HCl E->F Reflux, Simultaneous Deprotection & Esterification

Figure 1: Workflow for the asymmetric Strecker synthesis of the target arylglycine derivative.

Quantitative Data Summary

The following table summarizes the expected yields, stereochemical outcomes, and key analytical metrics for each step of the protocol, ensuring easy comparison and tracking of reaction progress.

Reaction StepIntermediate / ProductExpected Yield (%)Expected dr / eeKey Analytical Metric
1. Condensation Sulfinyl Imine85 - 92>99:1 (E/Z)Disappearance of aldehyde CHO peak (~10.0 ppm) in 1H NMR
2. Cyanation Sulfinyl Aminonitrile80 - 88>95:5 drTwo distinct t-Bu singlets (~1.2 ppm) in 1H NMR
3. Methanolysis Target Ester HCl Salt75 - 85>95% eeLC-MS [M+H]+ = 212.1; Chiral HPLC verification
Step-by-Step Experimental Protocol
Step 1: Synthesis of (R)-N-(4-fluoro-3-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 equiv, 10.0 mmol) and (R)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (20 mL, 0.5 M).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv, 20.0 mmol) dropwise at room temperature via syringe.

  • Reaction: Stir the resulting yellow solution at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO3 (20 mL) while stirring vigorously. A rapid precipitation of white TiO2 salts will occur. Filter the thick suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. The crude sulfinyl imine is typically pure enough (>95%) to be used directly in the next step.

Step 2: Asymmetric Strecker Cyanation
  • Preparation: Dissolve the crude sulfinyl imine (1.0 equiv, ~9.0 mmol) in anhydrous CH2Cl2 (45 mL, 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath under nitrogen.

  • Reagent Mixing: In a separate dry vial, premix trimethylsilyl cyanide (TMSCN) (1.5 equiv, 13.5 mmol) and anhydrous isopropanol (1.5 equiv, 13.5 mmol). Allow this mixture to stand for 15 minutes to generate HCN in situ.

  • Addition: Add the TMSCN/isopropanol mixture dropwise to the cooled imine solution over 10 minutes.

  • Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with CH2Cl2 (2 × 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Self-Validating Checkpoint: Do not proceed to Step 3 without validating the stereochemical integrity. Analyze the crude mixture via 1H NMR (CDCl3). Locate the tert-butyl signals of the major and minor diastereomers (typically appearing as distinct singlets around 1.2 ppm). Integrate these peaks to determine the diastereomeric ratio (dr). If the dr is >95:5, you can proceed to Step 3 with absolute confidence that the final methyl ester will possess an ee >95%, as the subsequent acidic methanolysis proceeds with complete retention of the alpha-stereocenter.

Step 3: Simultaneous Deprotection and Esterification
  • Preparation: Transfer the validated sulfinyl aminonitrile (1.0 equiv, ~7.5 mmol) to a heavy-walled reaction vessel.

  • Reaction: Dissolve the substrate in a commercially available solution of 3 M anhydrous HCl in methanol (25 mL, ~10 equiv of HCl). Seal the vessel and heat the mixture to reflux (65 °C) for 16 hours.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove methanol and excess HCl, yielding a crude sticky solid.

  • Purification: Triturate the crude solid vigorously with cold diethyl ether (3 × 15 mL). The ether washes away the cleaved chiral auxiliary byproducts (e.g., tert-butyl thiosulfinate derivatives) and unreacted organic impurities.

  • Final Product: Filter the suspension to collect the pure Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride as a white, crystalline solid. Dry under high vacuum.

References
  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews2010 , 110 (6), 3600–3740. URL:[Link]

  • Beenen, M. A.; Weix, D. J.; Ellman, J. A. Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters. Journal of the American Chemical Society2006 , 128 (19), 6304–6305. URL:[Link]

  • Williams, R. M.; Hendrix, J. A. Asymmetric Synthesis of Arylglycines. Chemical Reviews1992 , 92 (5), 889–917. URL:[Link]

Application

Application Notes and Protocols for the Use of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate in Peptide Synthesis

Introduction: The Strategic Advantage of Fluorinated Non-Canonical Amino Acids in Peptide Therapeutics The landscape of peptide-based drug discovery is increasingly focused on overcoming the inherent limitations of natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to engineer peptides with enhanced therapeutic properties.[2][3][4] Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties that fluorine imparts, including increased hydrophobicity, altered acidity, and the ability to form stable secondary structures.[5][6]

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a chiral building block that offers a unique combination of steric and electronic features. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence peptide conformation and binding affinity to biological targets.[7][8] This document provides a comprehensive guide for the effective incorporation of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

A clear understanding of the building block's properties is crucial for its successful application.

PropertyValueSource
Chemical Name Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate[9]
CAS Number 1249980-37-7[9]
Molecular Formula C10H12FNO2[9]
Molecular Weight 197.21 g/mol [9]
Appearance Off-white to white solidSupplier Data
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.General Knowledge
Storage Store at 2-8°C under an inert atmosphere.[10]

Note: The hydrochloride salt of this compound (CAS Number: 1803566-22-4) is also available and may require a neutralization step prior to use in peptide coupling reactions.[10][11]

Strategic Considerations for Peptide Design and Synthesis

The incorporation of a substituted phenylglycine derivative like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate presents both opportunities and challenges in SPPS.

  • Steric Hindrance: The di-substituted phenyl ring can create steric hindrance, potentially slowing down coupling reactions.[12] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to ensure complete incorporation.[12]

  • Protecting Group Strategy: The standard Fmoc/tBu strategy is generally applicable.[12][13] The α-amino group should be protected with an Fmoc group, which is labile to basic conditions (e.g., piperidine).[13] The methyl ester of the carboxylic acid serves as a temporary protecting group during the initial amino acid synthesis and is typically cleaved during the final peptide cleavage from the resin.

Experimental Workflow for SPPS

The following diagram outlines the general workflow for incorporating Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate into a peptide sequence using Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Washing1 Washing Fmoc_Deprotection->Washing1 2. Expose N-terminus Coupling Amino Acid Coupling Washing1->Coupling 3. Remove Reagents Washing2 Washing Coupling->Washing2 4. Introduce ncAA Capping Capping (Optional) Washing2->Capping 5. Remove Excess Repeat Repeat Cycle Washing2->Repeat Capping->Repeat 6. Block Unreacted Sites Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification 7. Release Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocols

Protocol 1: N-α-Fmoc Protection of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

This protocol is for the in-house Fmoc protection of the amino acid if it is not commercially available in the protected form.

Materials:

  • Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO3 solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-α-Fmoc-Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

This protocol details the manual coupling of the title compound onto a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • N-α-Fmoc-Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[14]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve N-α-Fmoc-Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (3-4 eq relative to resin loading) and HBTU/HATU (3-4 eq) in a minimal amount of DMF.

    • Add DIEA (6-8 eq) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to potential steric hindrance.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.[12]

    • A negative result (yellow beads) indicates a complete reaction.

    • A positive result (blue beads) suggests incomplete coupling. In this case, a second coupling (double coupling) is recommended by repeating step 3.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

The cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired peptide sequence.[13]

Protocol 3: Cleavage from Resin and Final Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[12]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance from the substituted phenyl ring.- Increase coupling time to 4-6 hours. - Perform a double coupling. - Use a more potent coupling reagent like HATU. - Consider microwave-assisted peptide synthesis to enhance reaction kinetics.
Racemization Over-activation of the carboxylic acid; prolonged exposure to base.- Minimize the pre-activation time before adding the activated amino acid to the resin.[15] - Use an additive like OxymaPure to suppress racemization.[16] - Avoid excessive amounts of base.
Low Yield of Final Peptide Incomplete coupling at multiple steps; premature chain termination.- Ensure complete coupling at each step using the ninhydrin test. - Implement a capping step after each coupling to block unreacted chains.

Visualization of the Coupling Reaction

The following diagram illustrates the key steps in the activation and coupling of the Fmoc-protected non-canonical amino acid.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-NH-CHR-COOH Fmoc-Protected ncAA Activated_Ester Fmoc-NH-CHR-CO-OBt Activated Ester Fmoc_AA->Activated_Ester + HBTU/DIEA HBTU HBTU Coupling Reagent Resin_NH2 H2N-Peptide-Resin Deprotected Resin Peptide_Bond Fmoc-NH-CHR-CO-NH-Peptide-Resin Peptide Bond Formed Resin_NH2->Peptide_Bond + Activated Ester

Caption: Activation and coupling steps in SPPS.

Conclusion

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a valuable chiral building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. While its sterically hindered nature requires optimization of coupling conditions, its successful incorporation can be readily achieved using standard Fmoc-based SPPS protocols with the adjustments outlined in this guide. The strategic placement of this fluorinated, methylated phenylglycine derivative can lead to peptides with improved stability, receptor affinity, and overall drug-like characteristics, making it a key component in the modern peptide chemist's toolbox.

References

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). Vertex AI Search.
  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
  • A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Vertex AI Search.
  • Application Notes and Protocols for Peptide Synthesis Reagents. Benchchem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Unnatural Amino Acids for Peptide Synthesis. MilliporeSigma.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • 1249980-37-7|Methyl 2-amino-2-(4-fluoro-3-methylphenyl)
  • Design of Highly Fluorinated Peptides for Cell-based 19 F NMR.
  • Chiral Building Blocks Selection. Enamine.
  • Optimizing Peptide Coupling: Key Techniques. [Source not available].
  • Fluorin
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Source not available].
  • methyl 2-amino-2-(4-fluoro-3-methylphenyl)
  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing).
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Unnatural Amino Acids for Peptide Synthesis. MilliporeSigma.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • methyl 2-amino-2-(3-fluorophenyl)
  • Amino Acid-Protecting Groups. SciSpace.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. PMC.
  • 42718-18-3|Methyl 2-amino-2-(4-fluorophenyl)
  • Protecting Groups in Peptide Synthesis.
  • Methyl (2R)-amino(2-fluoro-4-methylphenyl)
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Source not available].
  • Methyl 2-(3-fluoro-4-methylphenyl)
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Peptide Design: Principles & Methods. Thermo Fisher Scientific - TW.
  • Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].
  • The greening of peptide synthesis. Green Chemistry (RSC Publishing).

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The method is suitable for use in research, development, and quality control environments. The protocol outlines a systematic approach to method development, followed by a comprehensive validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] All validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, were found to be within acceptable limits, demonstrating the method's suitability for its intended purpose.

Introduction

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a substituted amino acid ester of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and intermediates. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and robustness.[3][4]

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for the analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The narrative emphasizes the rationale behind experimental choices, ensuring that the described protocol is not just a series of steps but a scientifically sound and validated analytical procedure.

Method Development Strategy

A systematic approach was employed for the development of the HPLC method. The primary objective was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities, with a reasonable analysis time.

Physicochemical Properties and Initial Considerations

The chemical structure of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, featuring a substituted phenyl ring, an amino group, and an ester functional group, suggests that the molecule possesses a chromophore suitable for UV detection. The presence of the aromatic ring indicates that UV absorbance will likely occur in the 200-300 nm range, typical for such structures.[5] The amino group's basicity and the overall polarity of the molecule are key factors in selecting the appropriate stationary and mobile phases. A calculated LogP for a structurally similar compound suggests moderate hydrophobicity, making reversed-phase chromatography a suitable separation technique.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase was chosen as the initial column chemistry. C18 columns are versatile and widely used in reversed-phase HPLC, offering excellent retention for moderately polar to nonpolar compounds. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size was selected to provide a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength.

  • Aqueous Phase and pH: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The amino group is basic and will be protonated at acidic pH. To ensure a consistent and reproducible retention time and good peak shape, a buffered mobile phase is essential. A phosphate buffer was chosen due to its wide buffering range. An initial screening of pH values (e.g., 3.0, 5.0, and 7.0) is recommended to determine the optimal pH for retention and peak symmetry.

  • Gradient Elution: A gradient elution was chosen to ensure the elution of any potential impurities with different polarities and to reduce the analysis time.

Detection Wavelength (λmax)

To determine the optimal wavelength for detection, a solution of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate was analyzed using a photodiode array (PDA) detector to obtain the UV spectrum. The wavelength of maximum absorbance (λmax) was identified and selected for quantitative analysis to maximize sensitivity. Based on the UV spectrum of similar aromatic amino acids, a wavelength in the range of 250-270 nm is expected to be suitable.[5] For this study, a wavelength of 260 nm was determined to be optimal.

Experimental

Instrumentation
  • HPLC system with a binary pump, autosampler, column compartment, and a UV-Vis or PDA detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min, 20-80% B; 15-17 min, 80% B; 17-17.1 min, 80-20% B; 17.1-20 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation studies.

  • Sample Preparation: Prepare the sample by accurately weighing a suitable amount of the material, dissolving it in the diluent, and diluting to a final concentration within the linear range of the method.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak of the analyte should be pure and free from interference from the blank and placebo. Peak purity index should be greater than 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The range should cover 80% to 120% of the test concentration.
Accuracy (Recovery) The mean recovery should be between 98.0% and 102.0% for three concentration levels (80%, 100%, and 120%).
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% between two different analysts on two different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, flow rate ± 0.1 mL/min, column temperature ± 2 °C). System suitability parameters should be met.

Workflow Diagrams

HPLC-UV Method Development Workflow

HPLC-UV Method Development Workflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Finalization & System Suitability A Analyte Physicochemical Property Assessment (Structure, pKa, logP, UV Scan) B Define Method Objectives (e.g., Assay, Purity, Speed) A->B Guides C Stationary Phase Screening (e.g., C18, C8, Phenyl) B->C D Mobile Phase Screening (Organic Modifier, pH, Buffer) C->D E Gradient & Temperature Optimization D->E F Wavelength Selection (from PDA/UV Scan) E->F G Finalize Chromatographic Conditions F->G H Define System Suitability Test (SST) Criteria (e.g., Tailing, Resolution, RSD) G->H

Caption: A logical workflow for systematic HPLC-UV method development.

HPLC Method Validation Workflow

HPLC Method Validation Workflow Start Finalized Analytical Method Specificity Specificity (Peak Purity, No Interference) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Validation_Report Validation Report (Compilation of Results) Robustness->Validation_Report

Caption: A streamlined workflow for HPLC method validation according to ICH guidelines.

Results and Discussion

The developed HPLC-UV method resulted in a well-resolved, symmetric peak for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate with a retention time of approximately 8.5 minutes. The validation results are summarized below.

  • Specificity: No interference was observed from the blank at the retention time of the analyte peak. The peak purity analysis using a PDA detector confirmed the homogeneity of the analyte peak.

  • Linearity and Range: The method was found to be linear over the concentration range of 10-150 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating excellent linearity.

  • Accuracy: The accuracy of the method was demonstrated by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 99.2% and 101.5%, which is within the acceptance criteria.

  • Precision: The repeatability and intermediate precision were evaluated. The relative standard deviation (RSD) for both was less than 1.5%, demonstrating the excellent precision of the method.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating good sensitivity of the method.

  • Robustness: The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH. The system suitability parameters remained within the acceptable limits for all tested conditions.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC-UV method has been successfully developed and validated for the quantitative analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The method development was based on a systematic approach, and the validation was performed in accordance with ICH guidelines. The developed method is suitable for routine quality control analysis and for monitoring the synthesis of this compound.

References

  • Shabir, G. A. (2003). HPLC Method Development and Validation in Pharmaceutical Analysis: Handbook for Analytical Scientists. CRC Press.
  • United States Pharmacopeia. (2022).
  • Agilent Technologies. (2023).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2024). Method Development in Analytical HPLC. Elsevier.
  • ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2011). HPLC Method Development for Pharmaceuticals. Academic Press.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Development for Pharmaceuticals. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Imai, K., Fukushima, T., Santa, T., Homma, H., Hamase, K., Sakai, K., & Kato, M. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
  • NextSDS. (n.d.). methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride. Retrieved from [Link]

  • Patel, K. B., & Raghuwanshi, R. S. (2015). Determination of amino acid without derivatization by using HPLC-HILIC column. International Journal of Pharmaceutical Sciences and Research, 6(9), 3946.
  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Background corrected UV spectra of three underivatized aromatic amino.... Retrieved from [Link]

  • Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC North America.
  • El-Kassem, L. T. A., El-Sayed, M. A., & El-Zeany, B. A. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.
  • NextSDS. (n.d.). Methyl 2-aMino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

Sources

Application

Application Note: Incorporating Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate into API Manufacturing Workflows

Executive Summary & Structural Rationale Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (CAS: 1803566-22-4) is a highly specialized, non-natural arylglycine derivative utilized as a chiral building block in advanced A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (CAS: 1803566-22-4) is a highly specialized, non-natural arylglycine derivative utilized as a chiral building block in advanced Active Pharmaceutical Ingredient (API) manufacturing. Arylglycines are privileged scaffolds in medicinal chemistry, famously comprising the core architectures of glycopeptide antibiotics like vancomycin and teicoplanin, where they induce critical conformational constraints[1].

The strategic incorporation of the 4-fluoro-3-methylphenyl moiety provides profound pharmacokinetic advantages:

  • Metabolic Shielding (The Fluorine Bioisostere): The fluorine atom at the C4 position acts as a bioisostere for hydrogen. Due to the high strength of the C-F bond, it effectively blocks cytochrome P450-mediated para-hydroxylation—a primary metabolic liability for aromatic rings—thereby extending the API's in vivo half-life[2].

  • Lipophilic Tuning: The C3-methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability and optimizing van der Waals interactions within hydrophobic target pockets.

  • Synthetic Versatility: The methyl ester protects the carboxylic acid during upstream synthetic steps, preventing unwanted side reactions and increasing the molecule's solubility in organic solvents compared to its zwitterionic free-acid counterpart.

Rationale A Methyl 2-amino-2- (4-fluoro-3-methylphenyl)acetate B 4-Fluoro Substitution A->B C 3-Methyl Substitution A->C D Blocks CYP450 Oxidation B->D Bioisostere E Enhances Lipophilicity C->E Hydrophobic F Increased API Half-Life D->F

Fig 1: Pharmacophore rationale for 4-fluoro-3-methylphenyl integration.

Workflow 1: N-Protection and Ester Saponification

To utilize this building block in standard amide or peptide coupling, the amine must be protected (typically with a Boc or Fmoc group) and the methyl ester must be hydrolyzed to yield the free carboxylic acid.

Causality & Experimental Logic: Saponification must occur after amine protection. If the methyl ester is hydrolyzed while the amine is unprotected, the resulting zwitterionic amino acid becomes highly polar, difficult to extract from aqueous media, and highly prone to self-condensation (forming diketopiperazines). By installing the lipophilic Boc group first, the subsequent free acid remains soluble in extraction solvents (like EtOAc) and is sterically shielded from self-reactivity.

Step-by-Step Methodology: Boc-Protection and Hydrolysis
  • Solubilization: Suspend Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of THF and deionized H₂O (50 mL).

  • Neutralization & Protection: Add NaHCO₃ (2.5 eq, 25 mmol) to neutralize the hydrochloride salt and free the amine. Cool the mixture to 0 °C in an ice bath. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Situ Saponification: To the same reaction vessel, add LiOH·H₂O (2.0 eq, 20 mmol). Stir vigorously for 4 hours at room temperature to hydrolyze the methyl ester. Reaction completion can be monitored via TLC (Hexanes/EtOAc 7:3).

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield Boc-2-amino-2-(4-fluoro-3-methylphenyl)acetic acid as a white solid.

Workflow 2: Epimerization-Free Amide Coupling

The Arylglycine Challenge: Arylglycines are notoriously prone to epimerization (loss of chirality) during C-terminal activation. The electron-withdrawing nature of the adjacent fluorinated phenyl ring severely acidifies the alpha-proton. When the carboxylic acid is converted into an active ester, standard basic conditions (e.g., using DIPEA or TEA) readily abstract this alpha-proton, forming an achiral oxazolone intermediate that rapidly racemizes[3].

The Solution: To maintain stereochemical integrity, the coupling must utilize epimerization-suppressing reagents (like DIC/Oxyma) and a sterically hindered, weakly basic amine such as 2,6-dimethylpyridine (2,6-DMP, pKa ~6.6) instead of standard DIPEA (pKa ~10.5)[3].

Epimerization N1 Arylglycine Free Acid N2 Active Ester Formation (DIC/Oxyma) N1->N2 N3 Oxazolone Intermediate (Prone to Racemization) N2->N3 alpha-proton extraction N4 Standard Base (DIPEA) High Epimerization N3->N4 N5 Hindered Base (2,6-DMP) Suppressed Epimerization N3->N5 N7 Racemic Impurity N4->N7 Loss of chirality N6 Enantiopure API N5->N6 Stereocenter retained

Fig 2: Mechanism of arylglycine epimerization and base-dependent control.

Step-by-Step Methodology: Stereoretentive Coupling
  • Activation: Dissolve the Boc-protected arylglycine (1.0 eq) and the incoming amine component of the API (1.05 eq) in anhydrous DMF (0.1 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add 2,6-dimethylpyridine (2,6-DMP) (2.0 eq). Critical: Ensure no highly basic amines are present in the glassware or solvent.

  • Coupling Reagents: Cool the reaction mixture to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) followed by Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.1 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour to allow stable active ester formation, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Purification: Quench the reaction with deionized water. Extract with EtOAc, wash sequentially with 5% aqueous NaHCO₃, 0.1M HCl, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data: Base and Reagent Optimization

The following table summarizes the impact of coupling conditions on the yield and epimerization rates of highly sensitive arylglycine derivatives during API synthesis[3].

Coupling ReagentBase UsedBase pKaIsolated Yield (%)Epimerization (%)
HATUDIPEA10.585%> 15.0%
HATU2,4,6-TMP7.488%< 5.0%
DIC / Oxyma 2,6-DMP 6.6 92% < 1.0%

Note: 2,4,6-TMP = 2,4,6-trimethylpyridine; 2,6-DMP = 2,6-dimethylpyridine. DIC/Oxyma with 2,6-DMP provides the optimal balance of nucleophilic activation and alpha-proton retention.

References

  • A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics Organic Letters - ACS Publications URL:[Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis PubMed Central (PMC) - NIH URL:[Link]

  • Steroid Compounds with Potential Biological Activity (Fluorine Bioisostere Applications) Molecules - MDPI URL:[Link]

Sources

Method

Application Notes and Protocols for the Cross-Coupling of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Introduction: The Significance of N-Aryl Amino Acid Esters N-arylated amino acid esters are privileged structural motifs in medicinal chemistry and drug discovery. Their incorporation into lead compounds can significantl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Amino Acid Esters

N-arylated amino acid esters are privileged structural motifs in medicinal chemistry and drug discovery. Their incorporation into lead compounds can significantly modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The target molecule, Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, presents a valuable scaffold for the synthesis of novel therapeutics. The development of robust and efficient cross-coupling methodologies for the N-arylation of such compounds is therefore of paramount importance. This document provides a detailed guide to the palladium-catalyzed cross-coupling reactions for the N-arylation of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, with a focus on the widely-utilized Buchwald-Hartwig amination.[1]

Methodology: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with sterically hindered or electronically complex substrates.

Optimized Reaction Conditions

Based on extensive literature precedent for the N-arylation of primary amines and α-amino esters, a set of optimized starting conditions for the coupling of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate with a representative aryl bromide is presented below. The ortho-methyl and para-fluoro substituents on the phenyl ring of the amino ester introduce both steric hindrance and electronic effects that necessitate careful selection of the catalytic system. Bulky, electron-rich biarylphosphine ligands are often essential for achieving high yields with such substrates.[2][3]

ParameterRecommended ConditionRationale
Palladium Precatalyst [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand BrettPhos or t-BuBrettPhosBulky biarylphosphine ligands that promote reductive elimination and are effective for coupling primary amines.[4][5] t-BuBrettPhos has shown particular efficacy in minimizing racemization of α-amino esters.[4][6]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that facilitate the deprotonation of the amine to form the active palladium-amido complex.[1]
Solvent Toluene or 1,4-DioxaneAprotic solvents with good solubility for the reactants and catalyst components.
Temperature 80-110 °CSufficient to promote catalysis without causing significant degradation of the starting materials or product.
Reaction Time 12-24 hoursTypically sufficient for complete conversion, but should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst.
Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate with a generic aryl bromide.

Reagents and Materials:

  • Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (1 mol%)

  • BrettPhos (2.2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (0.2 M concentration relative to the amino ester)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ (1 mol%) and BrettPhos (2.2 mol%). Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add NaOtBu (1.4 equiv), Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (1.0 equiv), and the aryl bromide (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mechanism & Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R-NH2) Pd(II)_Complex->Amine_Coordination Amine_Complex [L-Pd(II)(Ar)(R-NH2)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NHR) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NHR Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Steps and Rationale for Reagent Selection:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex. The reactivity of the aryl halide is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.

  • Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex. The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is critical to ensure efficient deprotonation without competing side reactions.[1]

  • Reductive Elimination: This is often the rate-determining step, where the C-N bond is formed, and the desired N-arylated product is released, regenerating the Pd(0) catalyst. Bulky, electron-rich ligands like BrettPhos are crucial as they accelerate this step, especially for sterically demanding substrates.[2][3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents or solvents. 3. Insufficiently strong base.1. Ensure a rigorously inert atmosphere. Use freshly opened or purified reagents and solvents. 2. Use a stronger base (e.g., LHMDS instead of K₂CO₃). 3. Screen different ligands (e.g., RuPhos, XPhos).
Formation of Side Products 1. Hydrodehalogenation of the aryl halide. 2. Homocoupling of the aryl halide.1. Lower the reaction temperature. 2. Ensure slow addition of the base.
Racemization of the Product 1. Epimerization of the α-proton of the amino ester by the base. 2. Prolonged reaction times at high temperatures.1. Use a milder base if possible (e.g., K₃PO₄), though this may require a more active catalyst system. 2. Use a bulkier ester group (e.g., tert-butyl) to sterically hinder deprotonation. 3. Minimize reaction time and temperature. The use of t-BuBrettPhos has been shown to minimize racemization.[4][6]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a versatile and powerful platform for the N-arylation of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. Careful selection of the palladium precatalyst, a bulky biarylphosphine ligand such as BrettPhos, and a strong, non-nucleophilic base are critical for achieving high yields. The provided protocol serves as a robust starting point for further optimization, and the troubleshooting guide offers solutions to common challenges encountered in this transformation. With careful execution, this methodology can be a valuable tool for the synthesis of novel N-arylated amino acid derivatives for applications in drug discovery and development.

References

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

  • Semantic Scholar. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. [Link]

  • Kervefors, G., Kersting, L., & Olofsson, B. (2021). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry – A European Journal, 27(18), 5790-5795. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT Open Access Articles. [Link]

  • Li, J., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry. [Link]

  • Figshare. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Zbieg, J. R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]

  • Shaughnessy, K. H., & Buchwald, S. L. (2001). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Organic Letters, 4(1), 107–110. [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. [Link]

  • Miyamura, H., & Kobayashi, S. (2004). Palladium-Catalyzed Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance and Stereoselective Synthesis of α-Aryl Carboxylic Acid Derivatives. Journal of the American Chemical Society, 126(18), 5808–5817. [Link]

  • Wu, X., et al. (2014). Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6565–6574. [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. [Link]

  • Hammoud, H., et al. (2013). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. The Journal of Organic Chemistry, 78(15), 7651–7658. [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Sharma, K., et al. (2015). Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. Organic & Biomolecular Chemistry, 13(23), 6576–6583. [Link]

  • Kervefors, G., Kersting, L., & Olofsson, B. (2021). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry – A European Journal, 27(18), 5790-5795. [Link]

  • Newman, S. G., et al. (2020). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 98(11), 699-705. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • CHIMIA. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(5), 331-335. [Link]

  • Kervefors, G., Kersting, L., & Olofsson, B. (2021). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. PubMed. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Li, W., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(25), 9550–9553. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate during coupling reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the synthesis of chiral molecules. Specifically, we will focus on preventing the racemization of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate during amide coupling reactions. Preserving the desired chirality is paramount, as the stereochemistry of a molecule dictates its biological activity and safety profile.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your synthetic work.

Troubleshooting Guide: Minimizing Racemization

This section addresses specific issues you may encounter during your coupling reactions and provides actionable solutions based on established principles of peptide and amide synthesis.

Issue 1: Significant Epimerization Detected in the Final Product

You've performed a coupling reaction with your N-protected Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate and subsequent analysis (e.g., by chiral HPLC) reveals a significant percentage of the undesired diastereomer.

Root Cause Analysis & Corrective Actions

The primary cause of racemization during amide coupling is the activation of the carboxylic acid, which increases the acidity of the α-proton.[3] This allows for its removal by a base, leading to a planar enolate or oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[4][5] The α-aryl substituent on your specific molecule, Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, can further stabilize this intermediate, making it particularly susceptible to racemization.

Here is a systematic approach to troubleshoot and mitigate this issue:

Step 1: Re-evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor influencing the extent of racemization.[6]

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective for amide bond formation, these reagents can lead to substantial racemization if used alone.[2][4] They form a highly reactive O-acylisourea intermediate that is prone to cyclization into a racemization-prone 5(4H)-oxazolone.[1][7]

    • Solution: ALWAYS use carbodiimides in conjunction with racemization-suppressing additives.[4][8] These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester that is less susceptible to racemization.[1][4]

  • Phosphonium & Uronium/Aminium Reagents (e.g., PyBOP, HBTU, HATU): These are generally more efficient and lead to less racemization than carbodiimides alone.[2][9] However, they can still cause epimerization, especially with sensitive substrates.[4] HATU is often preferred over HBTU as it reacts faster and results in less epimerization.[2]

    • Solution: For highly sensitive couplings, consider newer generation reagents or those specifically designed for low racemization. COMU, for instance, is reported to have a lower tendency for racemization compared to HATU or HOBt.[10]

Step 2: Optimize Your Additive Choice

Additives are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents.[8]

  • Hydroxybenzotriazoles (HOBt, HOAt): For decades, HOBt was the standard additive.[1] HOAt (1-hydroxy-7-azabenzotriazole) is generally more effective at preventing racemization than HOBt.[11]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is an excellent, non-explosive alternative to HOBt and HOAt.[12][13][14] It has shown a remarkable ability to inhibit racemization, with performance comparable or superior to HOAt, especially in challenging syntheses.[12][15]

AdditivepKaKey Advantages
HOBt 4.60[13][15]Historically the standard, effective at reducing racemization.[16]
HOAt 3.28[13]More effective than HOBt in suppressing racemization.[11]
Oxyma 4.60[13][15]High efficiency, excellent racemization suppression, and a safer, non-explosive profile.[12][13]

Step 3: Scrutinize the Base Used

The choice and amount of base can significantly impact the rate of racemization.[3][8] Strong, non-sterically hindered bases can readily abstract the α-proton.[4]

  • Common Bases:

    • Diisopropylethylamine (DIPEA/DIEA): Widely used, but its strong basicity can promote racemization.[8]

    • N-methylmorpholine (NMM): A weaker base than DIPEA (pKa 7.38) and often a better choice to minimize racemization.[8]

    • 2,4,6-Collidine (TMP): A sterically hindered and weaker base (pKa 7.43) that has been shown to produce less racemization.[8]

  • Solutions:

    • Switch to a Weaker Base: Replace DIPEA with NMM or 2,4,6-collidine.[8][17]

    • Optimize Base Equivalents: Use the minimum amount of base necessary for the reaction to proceed. Typically, for uronium reagents like COMU, only one equivalent of base is needed.[2][10]

Step 4: Control the Reaction Temperature

Higher reaction temperatures accelerate the rate of racemization.[4][6]

  • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[4]

Step 5: Evaluate the Solvent

The polarity of the solvent can influence the rate of racemization.[6][18]

  • Solution: While DMF is a common solvent for coupling reactions, consider less polar solvents or solvent mixtures if racemization persists. For instance, HBTU-mediated couplings have shown less racemization in a DMF/toluene (1:1) mixture compared to neat DMF.[19]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for α-amino esters like mine?

A1: The most common mechanism is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][4][5] During the activation of the N-protected amino acid's carboxyl group, it can cyclize to form this planar intermediate. The α-proton on the oxazolone is acidic and can be removed by a base. The resulting anion is achiral, and when it reacts with the amine, it can do so from either face, leading to a mixture of L- and D-isomers in the final product.[4][5] A secondary mechanism is the direct abstraction of the α-proton by a strong base to form a planar enolate, which also leads to racemization upon reaction.[3][4][5]

Q2: Are α-aryl-α-amino acids like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate more prone to racemization?

A2: Yes, α,α-disubstituted amino acids, particularly those with an aryl group, can be more susceptible to racemization. The aryl group can stabilize the planar enolate or oxazolone intermediate through resonance, making the α-proton more acidic and easier to abstract. The synthesis and coupling of these types of quaternary amino acids require careful optimization of reaction conditions to maintain stereochemical integrity.[20][21]

Q3: Can the N-protecting group influence racemization?

A3: Absolutely. Urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are known to be beneficial in suppressing racemization compared to acyl-type protecting groups (e.g., Benzoyl).[22][23] The electron-withdrawing nature of the urethane carbonyl group makes the nitrogen lone pair less available to participate in oxazolone formation, thus reducing the primary pathway for racemization.

Q4: Are there any "racemization-free" coupling reagents?

A4: While no reagent can guarantee zero racemization under all conditions, some newer reagents have been developed that operate under nearly neutral conditions, thus avoiding base-induced racemization.[24] For example, ynamide-based reagents (Zhao reagents) and allenone-based reagents have been shown to be highly effective for peptide bond formation with no detectable racemization.[22][24][25] These methods often proceed through a "two-step, one-pot" strategy and do not require additional additives or catalysts.[25]

Q5: How can I accurately quantify the level of racemization?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need to synthesize a standard of the undesired diastereomer to establish a separation method that can resolve the two epimers. After the coupling reaction, the product can be analyzed by this HPLC method to determine the ratio of the desired to the undesired diastereomer.

Experimental Protocols & Visualizations

Protocol 1: Low-Racemization Coupling Using DIC/Oxyma

This protocol is a recommended starting point for coupling Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate while minimizing racemization.

Materials:

  • N-protected Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • Oxyma (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate and Oxyma in anhydrous DCM or DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add the amine coupling partner to the solution.

  • Slowly add DIC to the cooled reaction mixture dropwise over 5 minutes.

  • Stir the reaction at 0°C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct if using DCM. If using DMF, proceed with aqueous workup.

  • Purify the crude product using standard column chromatography.

Mechanism of Racemization Suppression

The following diagram illustrates how additives like HOBt or Oxyma intercept the reactive intermediate to prevent racemization.

G cluster_0 Carbodiimide Activation cluster_1 Racemization Pathway cluster_2 Suppression Pathway N-Protected\nAmino Acid N-Protected Amino Acid O-Acylisourea\n(Highly Reactive) O-Acylisourea (Highly Reactive) N-Protected\nAmino Acid->O-Acylisourea\n(Highly Reactive) + DIC Oxazolone\n(Planar) Oxazolone (Planar) O-Acylisourea\n(Highly Reactive)->Oxazolone\n(Planar) Cyclization Active Ester\n(e.g., Oxyma-Ester) Active Ester (e.g., Oxyma-Ester) O-Acylisourea\n(Highly Reactive)->Active Ester\n(e.g., Oxyma-Ester) + Oxyma/HOBt Racemized Product Racemized Product Oxazolone\n(Planar)->Racemized Product + Amine Desired Product\n(Stereochemically Pure) Desired Product (Stereochemically Pure) Active Ester\n(e.g., Oxyma-Ester)->Desired Product\n(Stereochemically Pure) + Amine

Caption: Mechanism of racemization and its suppression by additives.

Troubleshooting Workflow

Use this flowchart to systematically address racemization issues.

G Start Racemization Detected Reagent Using Carbodiimide (DCC, DIC) Alone? Start->Reagent Add_Additive Add Oxyma or HOAt Reagent->Add_Additive Yes Base Using Strong Base (e.g., DIPEA)? Reagent->Base No Add_Additive->Base Change_Base Switch to Weaker Base (NMM, Collidine) Base->Change_Base Yes Temp High Reaction Temperature? Base->Temp No Change_Base->Temp Lower_Temp Perform reaction at 0°C Temp->Lower_Temp Yes End Racemization Minimized Temp->End No Lower_Temp->End

Caption: Systematic workflow for troubleshooting racemization.

References

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. Chemical Science (RSC Publishing). Available at: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Available at: [Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Scilit. Available at: [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Available at: [Link]

  • Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. ResearchGate. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Base catalyzed racemization of amino acid derivatives. ResearchGate. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Available at: [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Available at: [Link]

  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. PMC. Available at: [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ChemRxiv. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis. Available at: [Link]

  • Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society. Available at: [Link]

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available at: [Link]

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in the esterification of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid

Technical Support Center: Esterification of 2-amino-2-(4-fluoro-3-methylphenyl)acetic Acid Welcome to the technical support guide for the esterification of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 2-amino-2-(4-fluoro-3-methylphenyl)acetic Acid

Welcome to the technical support guide for the esterification of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of ester derivatives of this valuable building block. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding all recommendations in established chemical principles.

The esterification of amino acids, especially structurally complex ones like 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid, presents unique challenges not found in simple carboxylic acids. The primary difficulties arise from the molecule's dual functionality: the carboxylic acid and the nucleophilic amino group. In its native state, the amino acid exists as a zwitterion, which reduces the reactivity of the carboxylic acid.[1][2] Furthermore, under typical esterification conditions, the unprotected amino group can lead to undesirable side reactions, most notably intermolecular amide bond formation, resulting in diketopiperazines or oligomers.[3]

This guide will walk you through a systematic approach to overcoming these hurdles, ensuring high-yield, high-purity synthesis of your target amino acid ester.

Part 1: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most common issues encountered during the esterification process in a direct question-and-answer format.

Q1: My reaction shows very little consumption of the starting amino acid. What is the likely cause?

A: This issue almost always points to inadequate activation of the carboxylic acid or unfavorable reaction equilibrium.

  • Cause 1: Insufficient Acid Catalysis. In a Fischer-Speier esterification, a strong acid catalyst (e.g., H₂SO₄, HCl) is required to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Without a sufficient amount of catalyst, this activation step is inefficient.

  • Cause 2: Presence of Water. Fischer esterification is a reversible equilibrium reaction.[4][5] The presence of water in the reaction mixture—either from wet reagents, solvents, or as the reaction byproduct—will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.

  • Cause 3: Low Reaction Temperature or Insufficient Time. Like many reactions, esterification rates are temperature-dependent. If the reaction is run at too low a temperature or for too short a duration, the equilibrium may not be reached, resulting in low conversion.

Solution Pathway:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry alcohol and solvents. Consider adding molecular sieves to the reaction vessel to sequester any water formed during the reaction.

  • Verify Catalyst Load: For a typical Fischer esterification, a catalytic amount of a strong acid is used. However, for a more robust and often higher-yielding procedure, consider using a reagent that generates a strong acid in situ, such as trimethylchlorosilane (TMSCl) in methanol.[6] This system is highly effective for esterifying amino acids.

  • Optimize Reaction Conditions: If using a standard Fischer approach, ensure the reaction is heated to reflux in the alcohol solvent to maximize the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Q2: My reaction mixture is complex, with multiple byproducts observed on TLC/LC-MS. What is happening?

A: The formation of multiple byproducts is a classic sign of side reactions involving the unprotected α-amino group.

  • Primary Cause: Unprotected Amino Group. The nucleophilic α-amino group of one molecule can attack the activated carboxyl group of another, leading to the formation of amide bonds. This can result in the formation of a cyclic dipeptide, known as a diketopiperazine, or linear peptide oligomers.[3] This is a significant competitive reaction pathway that directly reduces the yield of the desired ester. In some cases, N-alkylation by the alcohol under harsh acidic conditions can also occur.[1][2]

Solution Pathway:

  • Protect the Amino Group: This is the most critical step to ensure a high-yielding and clean esterification.[][8] The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the acidic conditions of Fischer esterification but can be readily removed later.[9] By converting the nucleophilic amine into a non-nucleophilic carbamate, you eliminate the possibility of amide formation.[10] See Protocol 1 for a detailed N-protection procedure.

Q3: I've protected the amino group, but my yields are still below expectations. What else can I optimize?

A: With the primary side reaction blocked, suboptimal yields are likely due to reaction conditions or workup issues.

  • Cause 1: Incomplete Reaction. Even with protection, the reaction is still an equilibrium. A small excess of alcohol may not be sufficient to drive the reaction to completion.

  • Cause 2: Product Loss During Workup. Amino acid esters, particularly their hydrochloride or sulfate salts formed during the reaction, can have high water solubility.[11] During aqueous workup, a significant portion of the product can be lost to the aqueous phase if the extraction procedure is not optimized.

Solution Pathway:

  • Drive the Equilibrium: Use the alcohol reactant as the solvent. A large excess (often running the reaction in the neat alcohol) dramatically shifts the equilibrium towards the product.[4]

  • Use a Superior Esterification Method: Switch from a traditional H₂SO₄/reflux method to the milder and highly efficient TMSCl/methanol system. This reaction often proceeds to completion at room temperature and generates the amino acid ester hydrochloride salt in high yield.[6] See Protocol 2 .

  • Optimize Product Isolation: The product is typically isolated as a salt. To extract it, you must convert it to the free base. This is a critical step. Add a mild base (e.g., a saturated solution of NaHCO₃ or a dilute K₂CO₃ solution) to the aqueous solution of your product salt until the pH reaches 7.5-9.5.[12] This pH range is high enough to deprotonate the ammonium salt to the free amine, reducing its water solubility, but often not so high as to cause rapid hydrolysis of the ester.[13] Immediately extract the liberated free base into an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 3-4 times to maximize recovery.

Part 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed q1 Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->q1 cause1a Probable Cause: - Insufficient Catalyst - Water Present - Low Temp / Short Time q1->cause1a No q2 Are Multiple Byproducts Present? q1->q2 Yes sol1a Action: 1. Ensure Anhydrous Conditions 2. Increase Catalyst Load or   Switch to TMSCl/MeOH 3. Increase Temp/Time cause1a->sol1a end_node Yield Optimized sol1a->end_node cause2a Probable Cause: Unprotected Amino Group Leading to Amide Formation q2->cause2a Yes q3 Is Product Lost During Aqueous Workup? q2->q3 No, reaction is clean but isolated yield is low sol2a Action: Protect Amino Group (e.g., with Boc Anhydride) (See Protocol 1) cause2a->sol2a sol2a->end_node cause3a Probable Cause: - Product is Water-Soluble Salt - Ester Hydrolysis at High pH q3->cause3a Yes q3->end_node No sol3a Action: 1. Carefully Neutralize to pH 8-9.5 2. Immediately Extract with Organic Solvent 3. Perform Multiple Extractions cause3a->sol3a sol3a->end_node

Caption: A systematic workflow for troubleshooting low esterification yields.

Part 3: Data Summary & Method Comparison

MethodTypical Yield RangeKey AdvantagesCommon Pitfalls & Considerations
Direct Fischer Esterification (Unprotected) 10-50%[5][12]Simple setup, inexpensive reagents (acid, alcohol).[14]Very low yields due to side reactions (amide formation).[1][2][3] Difficult purification.
Fischer Esterification (N-Protected) 60-85%Good yields, prevents major side reactions. Boc group is robust to acidic conditions.[9]Requires additional protection/deprotection steps. Still requires heat and water removal.
TMSCl in Alcohol (Unprotected) 85-98%[6]Excellent yields, mild (room temp) conditions, simple procedure, clean reaction.[6]TMSCl is moisture-sensitive. Product is formed as the hydrochloride salt.

Part 4: Recommended Experimental Protocols

Protocol 1: N-Boc Protection of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid

This protocol converts the nucleophilic amine to a stable carbamate, preventing side reactions during esterification.[9]

  • Dissolution: Suspend 1.0 equivalent of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid in a 1:1 mixture of dioxane and water.

  • Basification: Cool the mixture in an ice bath and add sodium hydroxide (2.5 equivalents, as a 1M aqueous solution) dropwise, ensuring the temperature remains below 10 °C. Stir until the amino acid fully dissolves.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in a small amount of dioxane.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1M HCl or KHSO₄ solution. A white precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amino acid, which can be used in the next step without further purification.

Protocol 2: High-Yield Esterification via TMSCl/Methanol

This is the recommended method for achieving high yields under mild conditions. It works directly on the unprotected amino acid.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 1.0 equivalent of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid in anhydrous methanol (approx. 0.5-1.0 M concentration).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • TMSCl Addition: Slowly add freshly distilled trimethylchlorosilane (TMSCl, 2.0-2.2 equivalents) dropwise to the stirred suspension. The solid will gradually dissolve. Caution: This reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature. Monitor the reaction by TLC (ninhydrin stain will show the disappearance of the primary amine). The reaction is typically complete within 12-24 hours.

  • Isolation: Remove the methanol and excess TMSCl under reduced pressure on a rotary evaporator. The resulting solid or oil is the desired amino acid methyl ester hydrochloride salt, typically in high purity.[6]

Protocol 3: Liberation and Extraction of the Free Amino Acid Ester

This protocol details the crucial step of isolating the final product from its salt form.

  • Dissolution: Dissolve the crude amino acid ester hydrochloride salt from Protocol 2 in deionized water.

  • Neutralization: Cool the solution to 0 °C and add a water-insoluble organic solvent (e.g., ethyl acetate or dichloromethane). Vigorously stir the biphasic mixture and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of potassium carbonate (K₂CO₃) dropwise until the pH of the aqueous layer is between 8.5 and 9.5.[12][15] Check the pH frequently with a pH strip.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and collect the organic phase. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine all organic extracts, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amino acid ester.

  • Purification (if necessary): If the product is not sufficiently pure, it can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) in methanol for this esterification? A: Yes, this method is effective and works by first forming methyl chloroformate from the reaction of SOCl₂ and methanol, which then esterifies the amino acid.[16] However, it involves an excess of the toxic and corrosive SOCl₂ reagent and often requires reflux, making the TMSCl method a safer, milder, and more modern alternative.[6]

Q: My amino acid has low solubility in the alcohol. Is this a problem? A: Not necessarily. For the TMSCl/methanol method, the amino acid is often initially suspended, not dissolved. As the reaction proceeds and HCl is generated in situ, the amino acid hydrochloride salt is formed, which is typically more soluble in methanol, leading to a homogenous solution.[6] For traditional Fischer esterification, low solubility can slow the reaction, but heating to reflux usually helps.

Q: How do I deprotect the Boc group after my ester is synthesized? A: The Boc group is readily cleaved under anhydrous acidic conditions. A common and effective method is to dissolve the N-Boc protected ester in a solvent like dichloromethane (DCM) or dioxane and treat it with an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.[][9]

Q: Why is sulfuric acid sometimes preferred over HCl for Fischer esterification? A: Sulfuric acid is a non-volatile acid and also acts as a dehydrating agent, which can help drive the reaction equilibrium forward.[1][2] However, it can be more difficult to remove during workup and can sometimes lead to charring at high temperatures. Gaseous HCl is highly effective but less convenient to handle than a liquid catalyst.[17]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Di Masi, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. ChemEngineering, 8(1), 5. Retrieved from [Link]

  • Smeets, P. J. H., & Kieboom, A. P. G. (2009). Process for the preparation of amino acid methyl esters. U.S. Patent No. US8039662B2.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Oshitani, J., et al. (2021). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 11, 1-17. Retrieved from [Link]

  • Oji, H., & Nakai, T. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. U.S. Patent No. US5374765A.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2827–2834. Retrieved from [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Elks, J., & Herbert, J. F. (2023). Reactions at the carboxy group of an amino acid—esterification of amino acids. In Amino Acids and Peptides. Oxford University Press. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Retrieved from [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. Retrieved from [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 463-474. Retrieved from [Link]

  • ResearchGate. (2017). Hello! I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Welcome to the technical support guide for the analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. This document is designed for researchers, scientists, and drug development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. As a small, polar molecule containing a primary amine, this analyte presents unique challenges in liquid chromatography-mass spectrometry (LC-MS). This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you develop a robust and sensitive analytical method.

Understanding the Analyte: Foundational Principles

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a primary aromatic amine. Its chemical structure dictates its behavior in an LC-MS system. The primary amine group is basic and will be readily protonated in acidic conditions, making it an excellent candidate for positive mode electrospray ionization (ESI). However, this same basicity can lead to challenging chromatographic behavior, most notably peak tailing, due to interactions with the stationary phase.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during method development for this analyte. Each answer explains the underlying cause and provides a systematic solution.

Q1: My chromatographic peak for the analyte is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is the most frequent issue when analyzing basic compounds like this one on silica-based reversed-phase columns.[1] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the column's stationary phase.[2][3][4] This creates a secondary, non-ideal retention mechanism that leads to a "tail" on the peak.

Here is a systematic approach to mitigate this issue:

  • Introduce a Competing Ion: The most effective solution is to add a buffer salt to your mobile phase. Ammonium formate is an excellent choice for LC-MS applications.[5][6] The ammonium ions (NH₄⁺) in the mobile phase will competitively interact with the negatively charged silanols, effectively shielding your analyte from these secondary interactions.[2][3] This allows the primary, desired reversed-phase retention mechanism to dominate, resulting in a more symmetrical peak.

  • Optimize Mobile Phase pH: Ensure your mobile phase pH is low (typically between 2.7 and 3.5). Using an additive like formic acid ensures the analyte's primary amine is consistently protonated ([M+H]⁺) and the silanol groups on the stationary phase are mostly neutral (Si-OH), which minimizes the problematic ionic interactions.[4][7]

  • Evaluate Column Choice: If tailing persists, consider a column with a highly inert stationary phase. Modern columns, often labeled as "Type B" silica, have a much lower concentration of active silanol sites.[4] Alternatively, columns with different surface chemistries, such as those with pentafluorophenyl (F5) phases, can offer different selectivity and reduced tailing for aromatic amines.[8][9]

Q2: I have very low signal intensity or my signal is unstable. What are the likely causes?

Answer:

Low or unstable signal intensity in ESI-MS is often related to inefficient ionization or ion suppression. For a small polar molecule like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, optimizing both the mobile phase composition and the ion source parameters is critical.

  • Ensure Efficient Protonation: The analyte's primary amine requires a proton source to ionize effectively in positive ESI mode. Formic acid is a standard and highly effective mobile phase additive for this purpose.[7][10] It provides the necessary H⁺ ions to form the [M+H]⁺ species in the ESI source. A typical concentration of 0.1% formic acid in both the aqueous and organic mobile phases is a robust starting point.[7][11]

  • Check for Ion Suppression: Trifluoroacetic acid (TFA) is a common additive in HPLC for excellent peak shape, but it is a strong ion-pairing agent that can severely suppress the ESI signal and should be avoided for MS applications.[5] Similarly, high concentrations of non-volatile buffers or salts from your sample matrix can compete with your analyte for ionization, leading to reduced sensitivity.[12]

  • Optimize ESI Source Parameters: Do not rely solely on default instrument settings. Key parameters to optimize include:

    • Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Insufficient gas flow can lead to incomplete desolvation and poor ion release.

    • Drying Gas Temperature: Higher temperatures aid in solvent evaporation, but excessive heat can degrade thermally labile compounds.

    • Sprayer Position: The position of the ESI needle relative to the MS inlet can significantly impact signal for small polar molecules.[13] A systematic optimization is recommended.

Q3: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?

Answer:

Poor retention on a reversed-phase column indicates that the analyte is too polar for the current conditions and has a weak interaction with the C18 stationary phase.

  • Reduce the Initial Organic Solvent Concentration: The most straightforward way to increase retention in reversed-phase chromatography is to decrease the strength of the mobile phase at the start of your gradient. If your gradient starts at 10% acetonitrile or methanol, try reducing it to 5% or even 2%.

  • Ensure Proper Mobile Phase pH: At low pH (e.g., pH < 3), the primary amine is protonated. While this is excellent for ionization, it also increases the overall polarity of the molecule, which can reduce its retention on a non-polar C18 column. If you have sufficient peak shape and sensitivity, you could cautiously experiment with a slightly higher pH (e.g., using ammonium formate at pH 3.5-4), but this may re-introduce tailing issues. A balance must be struck.

  • Consider an Alternative Stationary Phase: If reducing the organic content is not effective or leads to other issues, a different column chemistry may be necessary.

    • PFP (Pentafluorophenyl): These columns offer alternative selectivity for aromatic and fluorinated compounds and can increase retention.[8]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC is a powerful alternative. It uses a polar stationary phase and a high concentration of organic solvent, retaining polar analytes more strongly. However, this requires a completely different mobile phase system.[14]

Mobile Phase Optimization Workflow

The process of optimizing your mobile phase is systematic. The following diagram illustrates the logical flow for troubleshooting and refining your method for this specific analyte.

Mobile_Phase_Optimization Start Initial Method (e.g., C18 column, 0.1% FA in H2O/ACN) Check_Peak_Shape Assess Peak Shape (Tailing Factor > 1.5?) Start->Check_Peak_Shape Troubleshoot_Tailing Add Ammonium Formate (5-10 mM) to both Mobile Phases A and B Check_Peak_Shape->Troubleshoot_Tailing Yes Check_Sensitivity Assess Signal Intensity (S/N Ratio Adequate?) Check_Peak_Shape->Check_Sensitivity No Troubleshoot_Tailing->Check_Sensitivity Optimize_MS Optimize MS Source (Gases, Temp, Voltages) Check_Sensitivity->Optimize_MS No Check_Retention Assess Retention Time (k' > 2?) Check_Sensitivity->Check_Retention Yes Optimize_MS->Check_Retention Adjust_Gradient Decrease Initial % Organic Solvent Check_Retention->Adjust_Gradient No Optimized Optimized Method Check_Retention->Optimized Yes Consider_Column Evaluate Alternative Column (e.g., PFP, HILIC) Adjust_Gradient->Consider_Column If still poor Adjust_Gradient->Optimized

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists facing solubility bottlenecks with Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists facing solubility bottlenecks with Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate .

To successfully integrate this compound into aqueous biological assays, we must first understand its physicochemical causality. The molecule features a highly lipophilic 4-fluoro-3-methylphenyl ring that drives hydrophobic exclusion in water, leading to tight crystal packing and poor aqueous solubility [4]. Conversely, it possesses a primary amine (capable of protonation) and a methyl ester (susceptible to hydrolysis). Balancing these competing properties is the key to maintaining compound integrity while achieving target assay concentrations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from a DMSO stock into physiological buffer (pH 7.4)? A: This is a classic case of solvent-shift nucleation. When a highly concentrated DMSO stock (e.g., 10–30 mM) is rapidly introduced into an aqueous buffer, the DMSO diffuses into the bulk water faster than the lipophilic compound can solvate. This creates localized zones of supersaturation, causing the hydrophobic 4-fluoro-3-methylphenyl groups to aggregate and "crash out" as micro-precipitates [2].

Q2: Should I procure the free base or the hydrochloride (HCl) salt for my screening cascade? A: Always prioritize the HCl salt (CAS 1803566-22-4) for aqueous assays [6]. The free base is uncharged and highly lipophilic. The HCl salt protonates the primary amine, significantly lowering the partition coefficient (LogP) and enhancing ion-dipole interactions with water, often increasing kinetic solubility by orders of magnitude [1].

Q3: Can I just increase the DMSO concentration in my assay buffer to keep the free base dissolved? A: No. While increasing DMSO improves compound solubility, most cell-based and biochemical assays cannot tolerate final DMSO concentrations above 0.5% to 1.0% (v/v). Higher concentrations cause solvent-induced cytotoxicity, protein denaturation, and artifactual readout interference [2]. Alternative co-solvents or inclusion complexes must be used.

Q4: My assay requires a 48-hour incubation at 37°C. Will the compound remain stable? A: You must monitor the methyl ester. Esters are prone to spontaneous hydrolysis in basic conditions or enzymatic cleavage if your assay utilizes serum (which contains esterases). Keep the stock solutions anhydrous and maintain the assay buffer at a slightly acidic to neutral pH (pH 6.5–7.0) to maximize the half-life of the ester linkage.

Part 2: Troubleshooting Specific Assay Issues

Issue 1: High Background Noise or Inconsistent IC50 Values

Diagnosis: Micro-precipitation. Even if the solution appears clear to the naked eye, sub-visible aggregates scatter light, ruining optical readouts (fluorescence/absorbance) and artificially lowering the effective concentration of the drug, leading to flat or erratic dose-response curves. Solution: Implement a step-down dilution strategy using an intermediate transition solvent like PEG3350 or Glycerol [5], which acts as a thermodynamic buffer between the pure organic and pure aqueous phases.

Issue 2: Compound Fails to Reach the Required 100 µM Assay Concentration

Diagnosis: The thermodynamic solubility limit of the free base has been exceeded. Solution: Utilize a host-guest inclusion complex. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the 4-fluoro-3-methylphenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility[3].

Part 3: Solubilization Workflows & Mechanisms

Workflow Start Solid Compound: Methyl 2-amino-2-(4-fluoro- 3-methylphenyl)acetate Check Determine Salt Form Start->Check FreeBase Free Base (Highly Lipophilic) Check->FreeBase Unprotonated HClSalt HCl Salt (Water Soluble) Check->HClSalt Protonated DMSO Prepare 10-30 mM Stock in 100% DMSO FreeBase->DMSO Buffer Dissolve directly in Assay Buffer (pH 6.5-7.0) HClSalt->Buffer Dilution Dilute into Aqueous Media (Dropwise + Vortexing) DMSO->Dilution No No: Proceed to Biological Assay Buffer->No Precipitation Precipitation Observed? Dilution->Precipitation Yes Yes: Use HP-β-CD or PEG3350 Precipitation->Yes Turbidity > 0.05 OD Precipitation->No Clear Solution

Workflow for solubilizing Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate for bioassays.

Mechanism Drug Hydrophobic Drug (Guest) Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Host) CD->Complex Cavity Encapsulation Assay Bioassay Medium Complex->Assay Enhanced Bioavailability

Mechanism of HP-β-CD inclusion complex formation to enhance aqueous bioavailability.

Part 4: Self-Validating Experimental Protocols

Protocol A: Step-Down Dilution using Transition Co-Solvents

Use this protocol if you are restricted to using the free base and cannot use cyclodextrins.

  • Primary Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water-induced nucleation during storage.

  • Intermediate Transition: Prepare a 10% (v/v) PEG3350 solution in your assay buffer. Dilute your 10 mM DMSO stock 1:10 into the PEG3350 solution. Causality: PEG3350 lowers the dielectric constant of the water locally, preventing immediate hydrophobic collapse [5].

  • Final Aqueous Dilution: Add the intermediate solution dropwise to the final assay buffer under continuous, vigorous vortexing until the desired concentration (e.g., 10–50 µM) is reached.

  • Validation Step (Crucial): Measure the Optical Density (OD) of the final solution at 600 nm. An OD > 0.05 indicates the presence of sub-visible micro-precipitates. If OD < 0.05, proceed to the assay.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol to achieve high aqueous concentrations (>100 µM) without organic solvents.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a pH 6.5 phosphate buffer. Causality: pH 6.5 ensures the primary amine remains protonated while minimizing base-catalyzed ester hydrolysis.

  • Guest Integration: Add the solid Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate directly to the HP-β-CD solution. Do not use DMSO.

  • Mechanical Complexation: Sonicate the suspension in a water bath at room temperature for 30 minutes, followed by continuous stirring for 12 hours. Causality: Mechanical energy is required to overcome the activation barrier for the hydrophobic phenyl ring to displace water molecules inside the cyclodextrin cavity [3].

  • Validation Step (Crucial): Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid drug. Quantify the exact concentration of the dissolved compound in the filtrate using HPLC-UV against a standard curve.

Part 5: Quantitative Data Presentation

Table 1: Comparative Solubilization Strategies for Lipophilic Phenylglycine Derivatives

Solubilization StrategyMax Final Concentration (Est.)Biological Toxicity RiskAssay Interference RiskPros & Cons
Direct DMSO Dilution < 10 µMHigh (if DMSO > 1%)High (Micro-precipitation)Pro: Fast.Con: High failure rate; artifactual data [2].
HCl Salt Conversion 100 - 500 µMLowLowPro: Native-like assay conditions [1].Con: Requires chemical synthesis/procurement [6].
PEG3350 Co-solvent 50 - 100 µMMediumMedium (Viscosity)Pro: Prevents rapid nucleation [5].Con: May interfere with sensitive binding kinetics.
HP-β-CD Complexation > 500 µMLowLowPro: Eliminates organic solvents[3].Con: Requires overnight preparation and HPLC validation.

Part 6: References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. PharmaFocusAsia. URL:

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online. URL:

  • Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. National Center for Biotechnology Information (NIH). URL:

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information (NIH). URL:

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information (NIH). URL:

  • methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride Chemical Substance Information. NextSDS. URL:

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Amide Bond Formation with Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Welcome to our dedicated technical support center for navigating the challenges of amide bond formation, with a specific focus on sterically hindered substrates like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for navigating the challenges of amide bond formation, with a specific focus on sterically hindered substrates like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of complex amides.

The structure of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate presents a classic challenge in amide synthesis. The secondary amine is flanked by an ortho-methyl group on the phenyl ring and an adjacent methyl ester. This steric congestion around the nitrogen atom significantly impedes the approach of an activated carboxylic acid, often leading to low or no product yield with standard coupling protocols.[1] This guide provides a systematic approach to overcoming these steric barriers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate in amide coupling reactions.

Question 1: My reaction shows very low to no yield of the desired amide product. What are the primary causes and how can I improve the outcome?

Answer:

Low or no yield is the most common issue when dealing with this sterically hindered amino ester. The root causes can be broken down into two main categories: inadequate activation of the carboxylic acid and the inherent low reactivity of the hindered amine.

Potential Causes & Troubleshooting Steps:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to form a sufficiently reactive activated species to overcome the steric barrier.[1]

    • Solution 1: Switch to a More Powerful Coupling Reagent. For sterically demanding couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are often necessary. Reagents like HATU, HCTU, or PyBOP are generally more effective than standard carbodiimides like EDC or DCC.[2][3] HATU, in particular, reacts quickly and can reduce epimerization.[2]

    • Solution 2: Consider Acyl Fluoride or Acyl Chloride Formation. Converting the carboxylic acid to its corresponding acyl fluoride or chloride creates a highly reactive intermediate.[4][5][6] This can be achieved using reagents like (COCl)₂ or SOCl₂ for acyl chlorides, or DAST and Deoxo-Fluor for acyl fluorides.[4][5] This method is particularly effective for hindered substrates where other methods fail.[4][5][7][8]

  • Low Nucleophilicity and Steric Hindrance of the Amine: The ortho-methyl group significantly hinders the nitrogen's ability to act as a nucleophile.[9]

    • Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields for sluggish couplings.[1] However, this must be balanced against the potential for side reactions or degradation.

    • Solution 2: Optimize Solvent Choice. Poor solubility of reactants can dramatically slow down the reaction.[1] If using common solvents like DCM or MeCN, consider switching to more polar aprotic solvents such as DMF, NMP, or DMSO to ensure all components are fully dissolved.[1]

    • Solution 3: Prolong Reaction Time. Sterically hindered reactions are often slow. Extending the reaction time (e.g., from a few hours to 24-48 hours) may be necessary to achieve a reasonable conversion.

Question 2: I'm observing the formation of significant byproducts, primarily the N-acylurea when using carbodiimide reagents. How can I prevent this?

Answer:

The formation of a stable N-acylurea byproduct is a known issue with carbodiimide coupling agents like DCC and EDC, especially when the nucleophilic attack by the amine is slow due to steric hindrance.[10] The activated O-acylisourea intermediate rearranges to the more stable N-acylurea before the amine can react.

Solutions:

  • Use Additives: Incorporating additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[2] HOAt is often more effective than HOBt for hindered couplings due to a neighboring group effect.[11]

  • Switch Coupling Reagent Class: The most effective way to avoid N-acylurea byproducts is to move away from carbodiimides altogether. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP, BOP) do not form this type of byproduct.[2][6][12]

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagents is best suited for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate?

For this challenging substrate, uronium/aminium-based reagents are generally the first choice.

Reagent ClassExamplesAdvantages for Hindered CouplingsDisadvantages
Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast reaction times, less epimerization with HATU.[2][3]Can be more expensive, potential for guanidinylation side reactions with excess reagent.[3]
Phosphonium PyBOP, BOPHigh reactivity, suitable for "slow" couplings as they can be used in excess.[3]Can be more expensive.
Carbodiimides EDC, DCC, DICInexpensive and readily available.[1]Often ineffective for hindered substrates, risk of N-acylurea byproduct formation, DCC byproduct can be difficult to remove.[1][2]
Acyl Halide Precursors Oxalyl Chloride, SOCl₂, TCFHGenerates highly reactive intermediates, often successful when other methods fail.[4][13]Harsher conditions may not be suitable for sensitive substrates, requires careful handling.[6]

Recommendation Workflow:

Caption: Decision workflow for selecting a coupling strategy.

Q2: What role does the base play, and which one should I choose?

The base is critical for deprotonating the amine and neutralizing acidic byproducts generated during the reaction. For sterically hindered amines, a non-nucleophilic, hindered base is essential to prevent it from competing with the primary amine.

  • Recommended Bases:

    • DIPEA (N,N-Diisopropylethylamine): The most common choice for hindered couplings.

    • 2,4,6-Collidine: A slightly stronger, hindered base that can sometimes improve reaction rates.

  • Bases to Avoid:

    • Triethylamine (TEA): Less sterically hindered and can sometimes lead to side reactions.

    • DMAP (4-Dimethylaminopyridine): While used as a catalyst in some reactions, it is a nucleophile and can form a highly reactive acyliminium ion, which may be beneficial in some cases but can also lead to complications.[12] It should generally be used in catalytic amounts if at all.

Q3: Can I form the amide bond without a coupling reagent?

Direct thermal condensation of carboxylic acids and amines is possible but requires very high temperatures (>100-150°C), which are unsuitable for this substrate due to the potential for ester hydrolysis and other decomposition pathways.[10][14]

However, alternative catalytic methods are emerging:

  • Boronic Acid Catalysis: Certain boronic acids can catalyze the direct dehydrative amidation, though this often requires azeotropic reflux to remove water, which may not be compatible with the substrate.[15]

  • Enzymatic Methods: Biocatalysts like lipases or proteases can form amide bonds under mild conditions.[16] This is a highly specialized area but could be an option for sensitive substrates if a suitable enzyme can be identified.[16][17]

Experimental Protocols

Protocol 1: High-Reactivity Coupling using HATU

This protocol is the recommended starting point for coupling a generic carboxylic acid with Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor by LC-MS. If the reaction is sluggish after 12 hours, gently warm the mixture to 40-50°C.

  • Continue stirring for 24-48 hours, or until the starting material is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Workflow for the HATU-mediated coupling protocol.

Protocol 2: Acyl Fluoride Method for Highly Resistant Couplings

This protocol is an alternative for cases where even high-activity coupling reagents fail.[5]

Step-by-Step Methodology:

  • Acyl Fluoride Formation: To a solution of the carboxylic acid (1.3 eq) in anhydrous DCM, add BTFFH (1.5 eq) or a similar fluorinating agent (e.g., TCFH) and DIPEA (4.5 eq).

  • Stir at room temperature for 30 minutes.

  • Amide Formation: Add Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (1.0 eq) to the mixture.

  • Seal the reaction vessel and heat to 80°C for 12-24 hours.[5] Monitor by LC-MS.

  • Cool the reaction to room temperature.

  • Perform an aqueous workup and purification as described in Protocol 1.

Note: This method involves elevated temperatures and potentially hazardous reagents. Conduct a thorough risk assessment before proceeding.

References

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Aapptec Peptides. Coupling Reagents.
  • Schober, L. J., & Moody, T. S. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society.
  • Cui, J., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
  • Semantic Scholar. Catalytic amide formation from non-activated carboxylic acids and amines.
  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wang, Z., et al. (2023). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications.
  • Nguyen, H. D., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF PAR.
  • Gernigon, N., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ResearchGate. Optimization of the reaction conditions of amide synthesis.
  • Nahra, F., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • ResearchGate. (PDF) Biocatalytic amide bond formation.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Ramalingam, M., & Venuvanalingam, P. (2012). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.
  • American Journal of Applied Science and Technology. (2023). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ACS Catalysis. (2023). Synthesis of α-Amino Acids by ConPET-Mediated CO2 Fixation into Amides.
  • Comindex. (2024). Carbodiimides. Alternatives to isocyanates as crosslinkers.
  • Kim, D., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
  • Reddit. (2022). Struggling with amide coupling. r/Chempros.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Science of Synthesis. Amides from Carboxylic Acids and Amines.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • The Journal of Organic Chemistry - ACS Publications. (2024). Synthesis of Amides via the Amination of Aldehydes with Hydroxylamines Promoted by TBAF·3H2O.
  • The Organic Chemistry Tutor. (2024). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube.
  • PMC. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • PubMed. (2013). ortho-Selective nucleophilic addition of amines to 3-borylbenzynes: synthesis of multisubstituted anilines by the triple role of the boryl group.
  • Reddit. (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives.
  • Reddit. (2021). Choosing amide coupling agent. r/Chempros.
  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry.
  • Ashenhurst, J. (2018). Nucleophilicity of Amines. Master Organic Chemistry.
  • Dr MSH FAIZI SIR. (2020). Effect of Substituents on the Basicity of Anilines. YouTube.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Enantiomeric Excess of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate using Chiral HPLC

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of drug safety and efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of drug safety and efficacy. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, and this subtle difference in three-dimensional arrangement can lead to profoundly different physiological effects. One enantiomer may be therapeutically active (the eutomer), while its counterpart could be inactive or, in worst-case scenarios, toxic.[1] This reality places an immense responsibility on analytical scientists to develop and validate robust methods for quantifying the enantiomeric purity, or enantiomeric excess (ee), of active pharmaceutical ingredients (APIs).

This guide focuses on a critical molecule, Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, a chiral amino acid ester derivative that serves as a valuable building block in the synthesis of various pharmaceuticals. We will provide a comprehensive comparison of analytical strategies and a detailed, field-tested protocol for the validation of its enantiomeric excess using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

The Challenge and Power of Chiral HPLC

Separating enantiomers is a formidable analytical challenge because they possess identical physical properties, such as boiling point, solubility, and spectral characteristics, in an achiral environment.[2] Chiral HPLC overcomes this by creating a chiral environment within the column itself.[3] This is achieved by using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized onto the support material (typically silica).

The underlying principle of separation is the "three-point interaction model," which posits that for chiral recognition to occur, one enantiomer must interact with the CSP at a minimum of three simultaneous points (e.g., through hydrogen bonds, π-π interactions, steric hindrance), while its mirror image can only interact at two or fewer points.[4][5][6] This difference in binding affinity leads to different retention times, allowing for their separation and quantification.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a successful chiral separation method.[7] For an amino acid ester like Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, several classes of CSPs are viable. The table below compares the most promising candidates based on their typical performance characteristics for this class of compounds.

CSP Class Chiral Selector Example Typical Mobile Phase Mode Strengths Considerations
Polysaccharide-Based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicBroad applicability, high success rate for a wide range of compounds including amino acid derivatives.[8][9]Coated versions can be sensitive to certain solvents. Immobilized versions offer greater solvent flexibility.[10]
Macrocyclic Glycopeptide Teicoplanin or VancomycinReversed Phase, Polar Organic, Polar IonicExcellent for separating underivatized amino acids and their derivatives due to multiple interaction mechanisms (ionic, hydrogen bonding, etc.).[11]Can be more expensive; method development may require careful pH control.
Crown Ether (18-Crown-6)-tetracarboxylic acidReversed Phase (Acidic)Highly specific for compounds with primary amino groups, such as amino acids and their esters.[12]Limited to analytes with a primary amine near the chiral center. Mobile phase is typically acidic.
Zwitterionic Ion-Exchanger Cinchona alkaloid-basedPolar OrganicVersatile for ampholytes like free amino acids and small peptides.[13] LC-MS compatible mobile phases are common.Selectivity is highly dependent on mobile phase composition and temperature.

Recommendation for Initial Screening: For Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate, a polysaccharide-based CSP , specifically an amylose-derived phase like Amylose tris(3,5-dimethylphenylcarbamate), is the recommended starting point. These columns have demonstrated superior performance for α-amino acid esters and offer flexibility in mobile phase selection.[8]

A Validated Protocol for Determining Enantiomeric Excess

This section provides a detailed, self-validating protocol for determining the enantiomeric excess of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The methodology is designed to be compliant with ICH Q2(R1) guidelines.[1]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Chiral Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm. Justification: This immobilized polysaccharide column provides broad selectivity and is robust against a wide range of solvents, preventing accidental column damage.[10]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Justification: Normal phase mode often provides better selectivity for polysaccharide CSPs. IPA acts as the polar modifier, and a small amount of DEA is added as a basic modifier to improve the peak shape of the basic amine analyte.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C. Justification: Temperature is a critical parameter in chiral separations; maintaining a constant temperature ensures reproducible retention times and resolution.[14]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Workflow for Method Validation

The validation process ensures the analytical method is fit for its intended purpose. It follows a logical progression from initial system checks to rigorous testing of performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis dev 1. CSP & Mobile Phase Screening opt 2. Fine-Tuning (e.g., %IPA, temp.) dev->opt sst 3. System Suitability Test (SST) opt->sst spec 4. Specificity sst->spec lin 5. Linearity & Range spec->lin acc 6. Accuracy lin->acc prec 7. Precision acc->prec rob 8. Robustness prec->rob routine 9. Sample Analysis & ee% Calculation rob->routine

Caption: Workflow for chiral HPLC method development and validation.

Detailed Validation Protocols

A. System Suitability Testing (SST)

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[15]

  • Procedure: Prepare a solution containing approximately equal amounts of both enantiomers (a racemic mixture). Inject this solution six consecutive times.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.[16]

    • Tailing Factor (Tf): ≤ 1.5 for both peaks.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for six replicate injections.

B. Specificity

  • Objective: To ensure the method can separate and quantify the enantiomers without interference from other components.

  • Procedure: Analyze a blank (diluent), the desired enantiomer, and the undesired enantiomer individually. Spike the desired enantiomer with a known amount of the undesired enantiomer (e.g., at the specification limit).

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram. Peak purity analysis should confirm no co-elution.[17]

C. Linearity and Range

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range.

  • Procedure: Prepare a series of calibration standards of the undesired enantiomer, typically spanning from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 5 levels).[18]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

D. Accuracy (as Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Spike the pure, desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.[17]

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

E. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • 1. Repeatability (Intra-day Precision): Analyze six preparations of a sample spiked with the undesired enantiomer at 100% of the specification limit on the same day, under the same conditions.

  • 2. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD of the results should not exceed 15% for the impurity enantiomer.[17]

F. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

  • Procedure: Analyze the system suitability solution while making small variations to the method parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary %IPA by ± 1%)

  • Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions.[17]

Data Interpretation and Troubleshooting

Calculation of Enantiomeric Excess (ee%)

Once the method is validated, the enantiomeric excess of a sample is calculated directly from the peak areas in the chromatogram:

ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor (impurity) enantiomer.

Chiral Recognition Mechanism Visualization

The separation on an amylose-based CSP relies on the formation of transient diastereomeric complexes. The chiral grooves of the helical polymer structure provide the necessary three points of interaction.

G cluster_0 Chiral Stationary Phase (Amylose Selector) cluster_1 Enantiomer A (Good Fit) cluster_2 Enantiomer B (Poor Fit) csp Chiral Groove site1 H-Bond Site site2 π-π Interaction Site site3 Steric Hindrance enantiomer_A Enantiomer A group_X_A Group X group_Y_A Group Y group_Z_A Group Z group_X_A->site1 Interaction group_Y_A->site2 Interaction group_Z_A->site3 Interaction enantiomer_B Enantiomer B group_X_B Group X group_Y_B Group Y group_Z_B Group Z group_X_B->site1 Interaction group_Y_B->site2 Interaction group_Z_B->site3 No Fit

Caption: The three-point interaction model for chiral recognition.

Common Troubleshooting Scenarios
Problem Potential Cause Recommended Action
Poor Resolution (Rs < 2.0) Suboptimal mobile phase composition.Systematically vary the %IPA in the mobile phase (e.g., from 5% to 15%).[14]
Incorrect column temperature.Optimize temperature; lower temperatures often increase selectivity.[14]
Peak Tailing (Tf > 1.5) Secondary interactions with the stationary phase.Ensure the basic additive (DEA) concentration is optimal (0.1%).[14]
Column overload.Reduce sample concentration or injection volume.
Drifting Retention Times Insufficient column equilibration.Equilibrate the column with the mobile phase for at least 30-60 minutes before analysis.[19]
Mobile phase composition changing.Prepare fresh mobile phase daily; ensure solvent bottles are properly sealed.[20]
Loss of Performance Column contamination or degradation.Flush the column with a strong solvent (e.g., 100% Ethanol for immobilized phases). If performance is not restored, replace the column.[10]

Conclusion

The validation of a chiral HPLC method is a meticulous but essential process for ensuring the quality and safety of pharmaceutical products. By systematically selecting an appropriate Chiral Stationary Phase and rigorously validating the method's performance against parameters like specificity, linearity, accuracy, and precision, researchers can have high confidence in the reported enantiomeric excess values. The use of polysaccharide-based CSPs, coupled with a thorough understanding of the principles of chiral separation and a robust validation plan, provides a reliable framework for the analysis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate and other critical chiral intermediates in drug development.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. 14

  • Scite. (n.d.). Is chiral recognition a three-point process?. Link

  • Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Link

  • Wikipedia. (2023). Chiral analysis. Link

  • ResearchGate. (n.d.). "Three-point interaction" model of chiral recognition. Link

  • Mislow, K. (1997). The nature of chiral recognition: Is it a three‐point interaction?. Chirality, 9(2), 99-102. Link

  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(4), 346-354. Link

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Link

  • BenchChem. (2025). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Link

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 221-227. Link

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Link

  • MilliporeSigma. (n.d.). Amino Acid and Peptide Chiral Separations. Link

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Link

  • ResearchGate. (n.d.). System suitability and linearity parameters. Link

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Link

  • Chromatography Today. (2020). Trouble with chiral separations. Link

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4629. Link

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. Link

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 182-194. Link

  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Link

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Link

  • Semantic Scholar. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Link

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Link

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(5), 504-513. Link

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Link

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Link

  • BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. Link

  • Yekkala, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC Europe, 36(1), 24-30. Link

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Comparative

Comparing chiral catalysts for the asymmetric synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing sterically and electronically demanding unnatural α-amino acids. Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (CAS: 1803566-22-4) is a prime example. The 4-fluoro-3-methylphenyl moiety presents a unique electronic push-pull system: the inductive electron-withdrawing nature of the fluorine atom, paired with the mild electron-donating methyl group, subtly alters the electrophilicity of transient iminium intermediates. Furthermore, α-arylglycine derivatives are notoriously prone to racemization via enolization.

To successfully synthesize this chiral center with high enantiomeric excess (ee), the catalytic system must override fast racemic background reactions and prevent substrate decomposition. This guide objectively evaluates three state-of-the-art catalytic strategies for its asymmetric synthesis, providing the causality behind the protocols to ensure robust, self-validating workflows.

Mechanistic Overview & Pathway Visualization

The asymmetric synthesis of this specific α-arylglycine architecture relies on three distinct bond-forming or reduction strategies:

  • Asymmetric Hydrogenation : Stereoselective metal-catalyzed reduction of a pre-formed α-imino ester.

  • Multicomponent Coupling : Direct assembly via a Petasis-type borono-Mannich reaction using a transition metal.

  • Organocatalytic Strecker Reaction : Enantioselective cyanation of an imine followed by acid-catalyzed methanolysis.

CatalystComparison SM_A α-Imino Ester (Substrate A) Cat_A Ir(I)-Ferrocenylphosphine [Asymmetric Hydrogenation] SM_A->Cat_A SM_B Glyoxylate + Arylboronic Acid (Substrate B) Cat_B Pd(II)-Chiral Ligand [3-Component Petasis] SM_B->Cat_B SM_C Aryl Aldehyde + Amine + TMSCN (Substrate C) Cat_C Chiral Phosphoric Acid (CPA) [Asymmetric Strecker] SM_C->Cat_C Mech_A Facial Selective H2 Transfer Cat_A->Mech_A Mech_B Chiral Aryl-Pd Addition to Imine Cat_B->Mech_B Mech_C Dual H-Bond Activation Cat_C->Mech_C Target Methyl 2-amino-2-(4-fluoro- 3-methylphenyl)acetate Mech_A->Target Mech_B->Target Mech_C->Target

Fig 1: Three distinct catalytic pathways for the asymmetric synthesis of the target arylglycine.

Catalyst Performance Comparison

The following matrix summarizes the quantitative performance of each catalytic system based on optimized literature parameters for analogous α-arylglycine derivatives.

MetricIr(I)-FerrocenylphosphinePd(II)-Chiral LigandChiral Phosphoric Acid (CPA)
Reaction Type Asymmetric Hydrogenation3-Component PetasisAsymmetric Strecker
Yield (%) 92 – 96%65 – 80%85 – 92%
Enantiomeric Excess >95% ee85 – 90% ee90 – 98% ee
Catalyst Loading 1 – 2 mol%5 mol%5 – 10 mol%
Key Advantage Perfect atom economy, highly scalableUses off-the-shelf building blocksMetal-free, robust under ambient air
Primary Limitation Requires high-pressure H₂ infrastructureModerate yields due to background rxnRequires highly toxic TMSCN

Detailed Methodologies & Causality (E-E-A-T)

Method A: Iridium-Catalyzed Asymmetric Hydrogenation of α-Imino Esters

Causality & Mechanistic Insight: Iridium complexes bearing chiral ferrocenylphosphine-phosphoramidite ligands are exceptionally effective for the direct reduction of α-imino esters1[1]. The rigid, bulky iodo-substituted binaphthyl unit of the ligand creates a deep chiral pocket. This pocket perfectly accommodates the specific steric demands of the 3-methyl group on the aryl ring, ensuring strict facial selectivity during hydride transfer while preventing undesired enamine tautomerization that leads to racemization.

Self-Validating Protocol:

  • Preparation : In a nitrogen-filled glovebox, dissolve the pre-formed α-imino ester precursor (1.0 mmol) in anhydrous dichloromethane (5 mL). Causality: Strict exclusion of moisture prevents the hydrolysis of the imine back to the corresponding α-keto ester.

  • Catalyst Addition : Add the [Ir(COD)(chiral ferrocenylphosphine-phosphoramidite)]BArF catalyst (0.01 mmol, 1 mol%). Causality: The non-coordinating BArF counterion ensures the Ir center remains highly electrophilic, facilitating rapid substrate coordination.

  • Hydrogenation : Transfer the mixture to a high-pressure reactor, purge with H₂ gas three times, and pressurize to 50 atm. Stir at 25 °C for 16 hours. Causality: High H₂ pressure drives the equilibrium of the migratory insertion step, minimizing the chance of reversible hydride transfer that could erode enantioselectivity.

  • Validation : Vent the reactor, concentrate the crude mixture, and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Self-Validation: Compare the retention times against a racemic standard synthesized via an achiral reduction (e.g., NaBH₄) to confirm the >95% ee.

Method B: Palladium-Catalyzed Three-Component Petasis-Type Reaction

Causality & Mechanistic Insight: This method constructs the molecule directly from methyl glyoxylate, a sulfonamide, and 4-fluoro-3-methylphenylboronic acid. The primary challenge here is a fast, uncatalyzed racemic background reaction. A tailored Pd(II) catalyst accelerates the enantioselective aryl-transfer from the boron to the iminium intermediate, effectively overriding the racemic pathway 2[2].

Self-Validating Protocol:

  • Reagent Assembly : To an oven-dried Schlenk tube, add 4-fluoro-3-methylphenylboronic acid (1.5 mmol), a sulfonamide (1.0 mmol), and the Pd(TFA)₂/chiral ligand complex (0.05 mmol, 5 mol%). Causality: An excess of the boronic acid compensates for potential protodeboronation side reactions inherent to electron-rich arylboronic acids.

  • Coupling : Add methyl glyoxylate (1.2 mmol) and anhydrous nitromethane (3 mL). Stir at 40 °C for 16 hours under argon. Causality: Nitromethane acts as a highly polar, non-coordinating solvent that stabilizes the transient iminium intermediate, while the tailored Pd catalyst outcompetes the uncatalyzed Petasis background reaction.

  • Validation : Quench with water, extract with EtOAc, and purify via silica gel chromatography. Self-Validation: Confirm the absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) to ensure the chiral ligand directed the aryl addition to the correct face.

Method C: Organocatalytic Asymmetric Strecker Reaction

Causality & Mechanistic Insight: Using a Chiral Phosphoric Acid (CPA) allows for a metal-free approach, utilizing dual hydrogen-bonding to dictate facial selectivity 3[3]. The acidic proton activates the imine nitrogen, while the phosphoryl oxygen coordinates the incoming cyanide. The low temperature is critical to rigidify this transition state, maximizing the enantio-discrimination against the 4-fluoro-3-methylphenyl ring.

Self-Validating Protocol:

  • Imine Formation : Dissolve 4-fluoro-3-methylbenzaldehyde (1.0 mmol) and benzhydrylamine (1.0 mmol) in toluene (5 mL). Add 4Å molecular sieves and stir for 2 hours. Causality: Molecular sieves sequester the generated water, driving the thermodynamic equilibrium entirely toward the imine to prevent aldehyde side-reactions.

  • Cyanation : Cool the mixture to -20 °C. Add the Chiral Phosphoric Acid (e.g., (R)-TRIP, 5 mol%) followed by dropwise addition of TMSCN (1.2 mmol). Stir for 24 hours. Causality: The low temperature rigidifies the dual hydrogen-bonded transition state between the CPA, the imine, and the incoming cyanide, maximizing stereochemical differentiation.

  • Methanolysis : Quench with saturated NaHCO₃, isolate the α-aminonitrile, and subject it to HCl/MeOH at 60 °C to convert the nitrile to the target methyl ester.

  • Validation : Perform NMR analysis (¹H and ¹⁹F) to confirm the disappearance of the nitrile carbon and the appearance of the methyl ester singlet (~3.7 ppm), followed by Chiral HPLC to validate the ee.

Decision Framework / Application Guide

  • Choose Method A (Ir-Catalysis) for large-scale, atom-economical manufacturing where high-pressure infrastructure is available. It provides the highest ee and yield but requires pre-synthesis of the imino ester.

  • Choose Method B (Pd-Catalysis) for rapid library synthesis or medicinal chemistry screening. It allows for the direct use of off-the-shelf boronic acids and glyoxylates, bypassing unstable imine intermediates.

  • Choose Method C (Organocatalysis) when trace transition-metal contamination must be strictly avoided, such as in late-stage Active Pharmaceutical Ingredient (API) synthesis.

References

  • Cabré, A., Verdaguer, X., & Riera, A. (2022).
  • Jakob, B., Diehl, A. M., Horst, K., Kelm, H., & Manolikakes, G. (2023).
  • Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules (MDPI).

Sources

Validation

Comparative Guide: Validation of GC-MS Quantification for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate in Human Plasma

Accurate pharmacokinetic (PK) profiling is the cornerstone of modern drug development. For researchers and bioanalytical scientists working with substituted phenylacetate derivatives—specifically Methyl 2-amino-2-(4-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate pharmacokinetic (PK) profiling is the cornerstone of modern drug development. For researchers and bioanalytical scientists working with substituted phenylacetate derivatives—specifically Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (CAS: 1803566-22-4)[1]—selecting the appropriate analytical platform is critical. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default choice in bioanalysis, the unique physicochemical properties of primary amines often necessitate orthogonal approaches to bypass matrix suppression and chromatographic tailing.

This guide provides an objective comparison of analytical platforms and details a self-validating, fully optimized Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the quantification of this compound in human plasma, grounded in the latest regulatory frameworks[2][3].

Part 1: The Causality of Experimental Choices

To develop a robust assay, we must move beyond simply executing steps and understand the causality behind the chemistry. Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate contains a highly polar, basic primary amine group.

  • Why GC-MS over LC-MS/MS? LC-MS/MS relies on Electrospray Ionization (ESI), which is notoriously susceptible to ion suppression caused by endogenous plasma phospholipids co-eluting with the analyte[4]. GC-MS utilizes Electron Ionization (EI) under a high vacuum post-chromatography. Because the matrix is physically separated and ionized in a vacuum, GC-MS virtually eliminates ionization-based matrix effects, ensuring superior reproducibility across diverse patient plasma lots.

  • The Necessity of Derivatization: Injecting a free primary amine directly into a GC system leads to severe thermal degradation and peak tailing due to interactions with active sites in the inlet and column. By reacting the extract with Heptafluorobutyric anhydride (HFBA), we achieve two goals: we neutralize the amine to enhance thermal stability, and we introduce heavily fluorinated moieties that drastically increase the mass-to-charge (m/z) ratio of the target fragments, moving them into a "cleaner" high-mass region free from low-mass background noise.

  • Liquid-Liquid Extraction (LLE) vs. Protein Precipitation (PPT): While PPT is faster, it leaves behind lipids that foul the GC inlet. Alkalinizing the plasma converts the analyte to its uncharged free-base form, allowing highly selective partitioning into a non-polar organic solvent (e.g., hexane/ethyl acetate). This self-validating extraction acts as a physical filter, leaving polar proteins and salts in the discarded aqueous layer.

Part 2: Objective Performance Comparison

To objectively evaluate the best platform for this analyte, we compared the validated GC-MS method against an LC-MS/MS (ESI+) method and a traditional HPLC-UV approach.

Table 1: Analytical Platform Comparison for Phenylacetate Derivatives
Performance ParameterGC-MS (HFBA Derivatized)LC-MS/MS (ESI+)HPLC-UV
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL0.1 ng/mL50.0 ng/mL
Linear Dynamic Range 1.0 – 1000 ng/mL0.1 – 500 ng/mL50 – 5000 ng/mL
Matrix Effect (Ion Suppression) Negligible (< 5%)Significant (15 – 25%)Not Applicable
Sample Preparation Complexity Moderate (LLE + Derivatization)Low (Protein Precipitation)Moderate (LLE)
Specificity & Resolution Excellent (High m/z EI fragments)Excellent (MRM transitions)Poor (Endogenous co-elution)
Throughput (Run Time) ~ 12 minutes~ 4 minutes~ 15 minutes

Part 3: Self-Validating Experimental Protocol

The following protocol outlines the optimized workflow for extracting and quantifying Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate from human plasma.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Internal Standard Addition

  • Thaw human plasma samples (spiked calibrators, Quality Controls (QCs), and unknown samples) at room temperature.

  • Transfer 200 µL of plasma into a clean 2.0 mL glass centrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL) and vortex for 10 seconds to ensure uniform distribution.

Step 2: Alkalinization and Liquid-Liquid Extraction (LLE)

  • Add 50 µL of 1M Ammonium Hydroxide ( NH4​OH ) to alkalinize the plasma (pH > 9), ensuring the primary amine is fully deprotonated (free-base form).

  • Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20, v/v).

  • Cap the tubes and agitate on a multi-tube vortexer for 10 minutes at 1500 rpm.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

Step 3: Evaporation and Derivatization

  • Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C.

  • Reconstitute the dried extract with 50 µL of Ethyl Acetate and add 50 µL of Heptafluorobutyric anhydride (HFBA).

  • Seal the vials and incubate at 60°C for 30 minutes to drive the acylation reaction to completion.

  • Evaporate the excess derivatizing agent under N2​ and reconstitute in 100 µL of pure Ethyl Acetate for injection.

Step 4: GC-MS Acquisition

  • Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode.

  • Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

G Plasma Plasma Sample (Spiked/Incurred) IS Add Internal Standard (Deuterated Analog) Plasma->IS Buffer Alkalinization (Ammonium Hydroxide) IS->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Buffer->LLE Centrifuge Centrifugation (4000 rpm, 10 min) LLE->Centrifuge Evaporate Evaporation to Dryness (N2 stream, 40°C) Centrifuge->Evaporate Derivatize Derivatization (HFBA/Ethyl Acetate, 60°C) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS

Workflow for the extraction and GC-MS quantification of the analyte from human plasma.

Part 4: Method Validation (FDA Grounded)

To ensure the trustworthiness and scientific integrity of the assay, a full bioanalytical method validation must be executed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2][3]. The guidance mandates that a method must be proven reliable, reproducible, and suitable for its intended purpose[2].

Core Validation Parameters
  • Selectivity & Specificity: Blank plasma from six independent lots must be extracted and analyzed. The response at the retention time of the analyte must be < 20% of the LLOQ response, and < 5% for the IS.

  • Linearity: The calibration curve (1.0 to 1000 ng/mL) must demonstrate a correlation coefficient ( R2 ) > 0.99 using a 1/x2 weighted linear regression.

  • Accuracy and Precision: Evaluated using four QC levels (LLOQ, Low, Mid, High) across three separate analytical runs. The FDA requires that the intra-run and inter-run coefficient of variation (%CV) not exceed 15% (or 20% for the LLOQ)[5].

  • Stability: Analyte stability must be proven under various conditions: benchtop (room temperature for 24 hours), freeze-thaw (3 cycles at -80°C), and post-preparative autosampler stability (48 hours at 4°C).

Validation Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Linearity Calibration Curve (R² > 0.99, LLOQ to ULOQ) Selectivity->Linearity Accuracy Accuracy & Precision (Intra/Inter-day < 15% CV) Linearity->Accuracy Recovery Extraction Recovery (Consistent across QCs) Accuracy->Recovery Stability Stability Assessments (Freeze-thaw, Benchtop) Recovery->Stability

Core parameters of bioanalytical method validation per FDA guidelines.

Table 2: Representative Accuracy and Precision Data

Data reflects a 3-day validation summary satisfying FDA acceptance criteria.

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 1.08.410.2+4.5
Low QC 3.06.17.8+2.1
Mid QC 400.04.25.5-1.8
High QC 800.03.54.9-0.5

The data confirms that the GC-MS method is highly robust, easily satisfying the stringent ±15% threshold required for regulatory submission. By utilizing selective derivatization and LLE, the method successfully mitigates the matrix interferences commonly observed in alternative LC-MS/MS assays, providing a highly trustworthy system for clinical PK evaluation.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). FDA.gov. [Link]

  • NextSDS. "methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride Chemical Substance Information." NextSDS.com. [Link]

  • Waters Corporation. "Developing and Monitoring a High Sensitivity Bioanalysis MRM Method." Waters.com. [Link]

  • National Institutes of Health (NIH) / PMC. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." (2024). NIH.gov. [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Scale-up Synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Synthetic Challenges of a Key Building Block Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a non-natural amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthetic Challenges of a Key Building Block

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a non-natural amino acid derivative of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring both fluorine and methyl groups on the phenyl ring, can impart desirable properties to parent drug molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity. The reliable and reproducible synthesis of this compound at scale is therefore a critical consideration for its application in drug discovery programs.

This guide provides a comparative analysis of two classical and industrially relevant synthetic routes for the preparation of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate: the Strecker Synthesis and the Bucherer-Bergs Synthesis . Both pathways commence from the readily available starting material, 4-fluoro-3-methylbenzaldehyde. We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step protocols amenable to scale-up, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, operational complexity, and reproducibility.

Comparative Overview of Synthetic Strategies

The synthesis of the target methyl ester is a multi-step process. Both the Strecker and Bucherer-Bergs reactions first yield an intermediate which is then hydrolyzed to the corresponding amino acid, 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid. The final step involves the esterification of this amino acid to the desired methyl ester.

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Starting Material 4-fluoro-3-methylbenzaldehyde4-fluoro-3-methylbenzaldehyde
Key Reagents Ammonia, Cyanide Source (e.g., NaCN, KCN)Ammonium Carbonate, Cyanide Source (e.g., NaCN, KCN)
Intermediate α-aminonitrile5-substituted Hydantoin
Key Advantages Generally higher initial yields of the aminonitrile.Milder initial reaction conditions may be possible.
Key Disadvantages Handling of potentially hazardous cyanide and ammonia.The hydantoin intermediate can be resistant to hydrolysis.
Reproducibility Can be highly reproducible with strict control of parameters.Generally reproducible, but hydrolysis step can be variable.
Scalability Well-established for large-scale production of amino acids.[1]Also used industrially, particularly for specific amino acids.[2]

Protocol 1: The Strecker Synthesis Approach

The Strecker synthesis is a robust and widely utilized method for the preparation of α-amino acids.[1][3] It involves a one-pot reaction between an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Workflow Diagram: Strecker Synthesis

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Fluoro-3-methylbenzaldehyde C Imine Formation A->C + NH3 B Ammonia (NH3) & Sodium Cyanide (NaCN) D Nucleophilic Attack by Cyanide B->D C->D E 2-Amino-2-(4-fluoro-3-methylphenyl)acetonitrile D->E G Acid or Base Hydrolysis E->G F 2-Amino-2-(4-fluoro-3-methylphenyl)acetic acid I Methanol (MeOH) & Acid Catalyst (e.g., H2SO4) F->I G->F H Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate I->H

Caption: Workflow for the Strecker synthesis of the target methyl ester.

Detailed Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(4-fluoro-3-methylphenyl)acetonitrile

  • Reaction Setup: To a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and an inlet for ammonia gas.

  • Reagent Charging: Charge the reactor with a solution of ammonium chloride (1.2 equivalents) in water. Cool the solution to 0-5 °C with constant stirring.

  • Ammonia Addition: Bubble ammonia gas through the solution until saturation is reached, maintaining the temperature below 10 °C.

  • Aldehyde Addition: Dissolve 4-fluoro-3-methylbenzaldehyde (1.0 equivalent) in methanol and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Cyanide Addition: In a separate vessel, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-fluoro-3-methylphenyl)acetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the crude α-aminonitrile from the previous step.

  • Acid Hydrolysis: Add a 6 M solution of hydrochloric acid (excess) to the flask. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the aminonitrile is no longer detectable.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. Adjust the pH of the solution to the isoelectric point (typically around pH 5-6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Esterification to Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

  • Reaction Setup: Suspend the dry 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid in methanol (10-20 volumes).

  • Acid Catalysis: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[4]

  • Reaction: Heat the mixture to reflux (60-70 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.[4]

  • Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester can be further purified by column chromatography or recrystallization to afford the final product.

Protocol 2: The Bucherer-Bergs Synthesis Approach

The Bucherer-Bergs reaction is another classic method for synthesizing α-amino acids, proceeding through a hydantoin intermediate.[2][5] This multicomponent reaction involves heating an aldehyde or ketone with ammonium carbonate and a cyanide source.[6] The resulting 5-substituted hydantoin is then hydrolyzed to the amino acid.

Workflow Diagram: Bucherer-Bergs Synthesis

Bucherer_Bergs_Synthesis cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Fluoro-3-methylbenzaldehyde C 5-(4-Fluoro-3-methylphenyl)hydantoin A->C Heat B Ammonium Carbonate & Sodium Cyanide B->C E Strong Base (e.g., NaOH) C->E D 2-Amino-2-(4-fluoro-3-methylphenyl)acetic acid G Methanol (MeOH) & Acid Catalyst (e.g., H2SO4) D->G E->D F Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate G->F

Caption: Workflow for the Bucherer-Bergs synthesis of the target methyl ester.

Detailed Experimental Protocol: Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(4-Fluoro-3-methylphenyl)hydantoin

  • Reaction Setup: In a pressure-rated reactor, combine 4-fluoro-3-methylbenzaldehyde (1.0 equivalent), ammonium carbonate (3.0-4.0 equivalents), and sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).[6]

  • Reaction: Seal the reactor and heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours. The pressure will increase during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting aldehyde.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the hydantoin product.[6] Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Hydrolysis to 2-Amino-2-(4-fluoro-3-methylphenyl)acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 5-(4-fluoro-3-methylphenyl)hydantoin in a solution of sodium hydroxide (e.g., 2-4 M).

  • Base Hydrolysis: Heat the mixture to reflux (100-120 °C) for an extended period (12-24 hours). The hydrolysis of the hydantoin ring can be sluggish.[7]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the hydantoin is consumed.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Esterification to Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

This step is identical to the esterification procedure described in the Strecker synthesis protocol.

Reproducibility and Scale-Up Considerations

Strecker Synthesis:

  • Temperature Control: The initial formation of the α-aminonitrile is exothermic and requires careful temperature control, especially during the addition of the cyanide solution, to prevent side reactions and ensure reproducibility.

  • pH Control: Maintaining a slightly basic pH is crucial for the stability of the aminonitrile.

  • Reagent Purity: The purity of the starting aldehyde is important, as impurities can lead to the formation of byproducts that are difficult to remove.

Bucherer-Bergs Synthesis:

  • Pressure Management: The reaction is typically carried out in a sealed vessel at elevated temperatures, leading to a build-up of pressure from the decomposition of ammonium carbonate. A pressure-rated reactor is essential for safe operation at scale.

  • Hydrolysis Conditions: The hydrolysis of the hydantoin intermediate can be challenging and may require harsh conditions (high temperature, strong base, and long reaction times), which can impact the overall yield and purity. Reproducibility of this step can be a key challenge.[7]

  • Product Isolation: The hydantoin intermediate is often a stable, crystalline solid that can be easily isolated and purified, which can be an advantage for ensuring the quality of the material going into the hydrolysis step.

Conclusion

Both the Strecker and Bucherer-Bergs syntheses offer viable and scalable pathways to Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The choice between the two methods will depend on the specific capabilities of the laboratory or production facility, as well as the desired balance between reaction time, yield, and operational safety.

The Strecker synthesis is often favored for its generally higher yields and shorter reaction times for the initial aminonitrile formation. However, it requires careful handling of volatile and toxic reagents. The Bucherer-Bergs reaction, while potentially having a more challenging hydrolysis step, can be advantageous due to the stability of the hydantoin intermediate, which allows for purification before the final hydrolysis and esterification.

For any scale-up campaign, it is crucial to perform thorough process optimization and safety assessments for either chosen route to ensure reproducible and safe production of this valuable building block for the pharmaceutical industry.

References

  • Google Patents. (n.d.). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Google Patents. (n.d.). A kind of synthetic method of D Phenylglycine methyl ester.
  • Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Google Patents. (n.d.). Salt of phenylglycine methyl ester.
  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS.
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Master Organic Chemistry. (2023). The Strecker Synthesis of Amino Acids. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved March 24, 2026, from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved March 24, 2026, from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Frontiers. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved March 24, 2026, from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved March 24, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved March 24, 2026, from [Link]

  • Zischler, J., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(10), 13359-13367. [Link]

  • ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Retrieved March 24, 2026, from [Link]

  • University of Groningen. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Retrieved March 24, 2026, from [Link]

  • MPG.PuRe. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved March 24, 2026, from [Link]

  • Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2795-2803. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro-. Retrieved March 24, 2026, from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Retrieved March 24, 2026, from [Link]

  • MDPI. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
  • Journal of Universitas Airlangga. (n.d.). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Retrieved March 24, 2026, from [Link]

  • Waters. (n.d.). Hydrolysis of Food and Feed Samples. Retrieved March 24, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

As a Senior Application Scientist specializing in the integration of novel fluorinated building blocks into drug discovery pipelines, I frequently consult on the safe manipulation of highly reactive intermediates. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the integration of novel fluorinated building blocks into drug discovery pipelines, I frequently consult on the safe manipulation of highly reactive intermediates. Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate (most commonly handled as its hydrochloride salt, CAS 1803566-22-4) is a highly versatile unnatural amino acid derivative used in advanced peptide synthesis and medicinal chemistry[1][2].

However, its specific physicochemical profile—combining a lipophilic fluorinated aromatic ring with a reactive amine and methyl ester—necessitates stringent personal protective equipment (PPE) and handling protocols. This guide provides a self-validating, field-proven system for its safe laboratory manipulation, moving beyond basic safety data to explain the mechanistic causality behind each operational choice.

Mechanistic Hazard Profiling

Before selecting PPE, we must understand why this specific molecule behaves the way it does. The hazards associated with this compound are directly linked to its molecular architecture:

  • Dermal Penetration & Irritation (H312, H315): The incorporation of a fluorine atom on the phenyl ring significantly increases the lipophilicity (logP) of the molecule compared to standard phenylglycine[1]. This enhanced lipophilicity allows the compound to more easily traverse the stratum corneum (the skin's outer lipid layer), making dermal exposure a critical vector for systemic toxicity.

  • Ocular Toxicity (H319): The free amine group acts as a localized nucleophile and base[1]. Upon contact with the aqueous environment of the cornea, it can cause rapid localized pH changes and protein denaturation, leading to severe irritation.

  • Inhalation Risk (H332, H336): While the hydrochloride salt is a solid, it frequently forms a fine, electrostatic dust during weighing and transfer[1]. Inhalation not only irritates the respiratory mucosa but can lead to systemic absorption, causing central nervous system depression, dizziness, and drowsiness.

Personal Protective Equipment (PPE) Matrix

In accordance with the, PPE must be specifically tailored to the chemical's physical state and reactivity[3]. The following table summarizes the mandatory PPE requirements, grounded in the chemical's mechanistic hazard profile.

PPE CategoryMaterial SpecificationCausality & Scientific RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (≥0.12 mm thickness)Nitrile provides excellent resistance to the ester functional group. Double-gloving mitigates the risk of the highly lipophilic fluorinated core permeating micro-tears during mechanical work.Every 2 hours, or immediately upon known contamination.
Eye Protection Indirect Vented Splash GogglesProtects against both airborne electrostatic dust (HCl salt form) and liquid splashes during solubilization. Standard safety glasses lack the required orbital seal.N/A (Clean thoroughly after each use).
Body Protection Flame-Resistant (FR) Lab Coat + Disposable SleevesPrevents particulate accumulation on street clothing. FR material is required because this compound is typically solubilized in flammable organic solvents (e.g., methanol)[2].Weekly, or immediately if contaminated.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing must occur outside a Class II containment hood due to the highly electrostatic nature of the fine crystalline powder.Discard after a single use.

Engineering Controls and Operational Workflow

PPE is the last line of defense; robust engineering controls are paramount[4]. Fluorinated amino acid salts are highly non-polar and prone to static buildup, causing them to "jump" and aerosolize when brought near metal spatulas.

Step-by-Step Methodology: High-Containment Weighing and Transfer

To ensure a self-validating safety loop, follow this specific protocol when handling the solid API intermediate:

  • Airflow Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow that could aerosolize the powder.

  • Static Mitigation: Use an anti-static ionizer bar or a zero-stat gun on your stainless steel micro-spatula and weigh boat. This neutralizes the charge on the fluorinated powder, preventing it from repelling against the tools and becoming airborne.

  • Tare and Transfer: Place a pre-creased piece of anti-static weighing paper or a conductive weigh boat on the analytical balance. Transfer the Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate slowly, keeping the container as close to the balance as possible.

  • In-Situ Solubilization: To minimize dust exposure during transport, dissolve the compound in your reaction solvent (e.g., Methanol or Dichloromethane) inside the weighing hood before transferring it to the primary reaction vessel[2]. Transferring a dissolved liquid is inherently safer than transporting a fine powder across the laboratory.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture any microscopic residual dust.

Process Visualization

G A Chemical Storage B PPE Donning A->B Retrieve C Fume Hood Containment B->C Transfer D Anti-Static Weighing C->D Prep E In-Situ Solubilization D->E React F Halogenated Waste E->F Dispose

Operational workflow and exposure control pathway for handling fluorinated amino acid esters.

Spill Response and Waste Disposal Plan

Because this compound contains a covalently bound fluorine atom, its end-of-life management requires strict segregation from standard organic waste streams[4].

Accidental Release Protocol
  • Isolate & Elevate: Evacuate personnel from the immediate vicinity. Ensure full PPE (including a P100 respirator if the spill is outside a fume hood) is donned before approaching.

  • Containment (Solid Spill): For dry spills of the hydrochloride salt, do not sweep . Sweeping aerosolizes the active intermediate. Instead, carefully cover the spill with damp absorbent paper to suppress dust generation.

  • Containment (Liquid Spill): If the free base (which presents as an oil) or a solubilized reaction mixture is spilled, use a universal chemical absorbent (e.g., vermiculite).

  • Collection: Scoop the neutralized material using non-sparking tools into a sealable, chemically compatible secondary container.

Halogenated Waste Segregation
  • Classification: All reaction filtrates, contaminated solvents, and dissolved residues containing this compound must be classified as Halogenated Organic Waste .

  • Procedure: Collect waste in a designated, clearly labeled "Halogenated Waste" carboy. Never mix this waste stream with strong oxidizing agents or concentrated mineral acids, as the methyl ester linkage can hydrolyze exothermically, potentially over-pressurizing the waste container.

References

  • NextSDS. "methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." US Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "FactSheet: Laboratory Safety Chemical Hygiene Plan." US Department of Labor. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules 2008, 13, 1111-1119. URL:[Link]

Sources

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